Technical Whitepaper: [2,2'-Bipyridine]-5,5'-dicarbohydrazide – Structural Properties, Synthesis, and Applications
Executive Summary [2,2'-Bipyridine]-5,5'-dicarbohydrazide (CAS: 63361-67-1) is a highly versatile, bifunctional organic building block that bridges the gap between coordination chemistry and dynamic covalent materials[1]...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
[2,2'-Bipyridine]-5,5'-dicarbohydrazide (CAS: 63361-67-1) is a highly versatile, bifunctional organic building block that bridges the gap between coordination chemistry and dynamic covalent materials[1]. By coupling the robust metal-chelating ability of a 2,2'-bipyridine core with the nucleophilic and hydrogen-bonding capabilities of terminal carbohydrazide groups, this molecule serves as a critical intermediate in the development of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and metal-templated asymmetric catalysts. This guide provides a rigorous examination of its chemical properties, rational synthesis methodologies, and advanced applications for researchers and drug development professionals.
Chemical Structure and Core Properties
The molecular architecture of[2,2'-Bipyridine]-5,5'-dicarbohydrazide is defined by its orthogonal reactivity. The bipyridine nitrogen atoms act as a bidentate ligand, readily forming stable octahedral or tetrahedral complexes with transition metals (e.g., Zn²⁺, Ru²⁺, Fe²⁺). Conversely, the 5,5'-dicarbohydrazide termini are primed for condensation reactions with aldehydes to form stable hydrazone linkages, a cornerstone of dynamic covalent chemistry[2].
Table 1: Physicochemical Profile of [2,2'-Bipyridine]-5,5'-dicarbohydrazide
Property
Value / Description
IUPAC Name
2,2'-bipyridine-5,5'-dicarbohydrazide
CAS Number
63361-67-1
Molecular Formula
C12H12N6O2
Molecular Weight
272.27 g/mol
Appearance
White to off-white solid powder
Solubility Profile
Soluble in DMSO, DMF; sparingly soluble in EtOH, H2O
Broad singlets at ~9.9 ppm (NH) and ~4.6 ppm (NH2)
Mechanistic Design and Causality in Synthesis
Direct amidation or hydrazinolysis of 2,2'-bipyridine-5,5'-dicarboxylic acid is kinetically unfavorable due to the poor leaving group ability of the hydroxyl moiety and the zwitterionic nature of the acid in solution. To circumvent this, the synthesis employs a two-step self-validating workflow.
First, Fischer esterification converts the carboxylic acid into a diethyl ester, effectively activating the carbonyl carbon for nucleophilic attack. Second, nucleophilic acyl substitution via hydrazine hydrate drives the formation of the dihydrazide[3]. Hydrazine acts as both the nucleophile and the base, and the reaction is thermodynamically driven to completion by the precipitation of the highly crystalline dihydrazide product from the alcoholic solvent.
Synthetic pathway for [2,2'-Bipyridine]-5,5'-dicarbohydrazide from dicarboxylic acid.
Applications in Advanced Materials and Catalysis
The true value of[2,2'-Bipyridine]-5,5'-dicarbohydrazide lies in its dual-modality:
Asymmetric Catalysis: As demonstrated in advanced metal-templated catalytic systems, the bipyridine core coordinates with a central metal (e.g., Zn²⁺) to assemble a highly organized supramolecular complex. The hydrazide groups can engage in critical hydrogen-bonding networks, orienting substrates (like p-nitrobenzaldehyde) to achieve high diastereo- and enantioselectivity in aldol reactions.
Hydrazone-Linked COFs: The dihydrazide termini react with multi-topic dialdehydes to form crystalline, porous Covalent Organic Frameworks. The bipyridine sites remain accessible within the pores, allowing for post-synthetic metalation, which is highly sought after for electrocatalysis and gas separation.
Dual-functional applications leveraging metal coordination and dynamic covalent chemistry.
Objective: High-yield conversion of the dicarboxylic acid to the dihydrazide via an ester intermediate.
Esterification: Suspend 2,2'-bipyridine-5,5'-dicarboxylic acid (1.0 eq) in absolute ethanol (0.2 M). Add concentrated H₂SO₄ (0.1 eq) dropwise.
Reflux: Heat the mixture to reflux (80°C) for 24 hours. The suspension will gradually clear as the diethyl ester forms.
Workup & Validation: Cool to room temperature, neutralize with saturated NaHCO₃, and extract with dichloromethane. Dry over MgSO₄ and concentrate in vacuo. Self-Validation: Analyze the intermediate via FTIR; the spectrum must show a sharp ester C=O stretch at ~1720 cm⁻¹ and the disappearance of the broad carboxylic O-H stretch.
Hydrazinolysis: Dissolve the diethyl ester (1.0 eq) in methanol (0.1 M). Add hydrazine hydrate (80% aqueous, 10.0 eq) dropwise at room temperature.
Reflux and Isolation: Reflux the mixture for 12 hours. A white precipitate will form as the product is insoluble in methanol. Cool to 0°C, filter the precipitate, and wash with cold methanol and diethyl ether.
Final Validation: Confirm product identity via ¹H NMR (DMSO-d6), noting the complete disappearance of ethyl ester protons and the emergence of hydrazide N-H signals at ~9.9 ppm and ~4.6 ppm[3].
Protocol 2: Metal-Templated Complexation for Catalysis
Objective: Assembly of a Zn-coordinated catalytic template for asymmetric aldol reactions.
Preparation: In a flame-dried Schlenk flask, dissolve [2,2'-Bipyridine]-5,5'-dicarbohydrazide (1.0 eq) in anhydrous THF/H₂O (30:1 v/v).
Metalation: Add Zn(TFA)₂ (1.0 eq) to the solution. Stir at room temperature for 1 hour to ensure complete complexation. The solution color may shift slightly upon coordination.
Substrate Addition: Introduce the catalytic substrates (e.g., cyclohexanone and p-nitrobenzaldehyde) directly into the reaction vessel.
Monitoring: Track the reaction progress via TLC or HPLC. The metal-templated system utilizes the hydrazide groups for substrate orientation via hydrogen bonding, significantly accelerating the Turnover Frequency (TOF) compared to un-templated controls[3].
References
Ambeed Catalog - 2,2'-Bipyridine-5,5'-dicarbohydrazide Structure and Properties. Ambeed.
Digital CSIC - SUPPORTING INFORMATION FOR A DEGENERATE METAL-TEMPLATED CATALYTIC SYSTEM WITH REDUNDANT FUNCTIONAL GROUPS FOR THE ASYMMETRIC ALDOL REACTION.
Digital CSIC - 1H NMR spectrum of dihydrazide 6 and C
Crystallographic and Structural Profiling of [2,2'-Bipyridine]-5,5'-dicarbohydrazide: A Technical Guide for Advanced Coordination Chemistry
Executive Summary The rational design of multifunctional ligands is a cornerstone of modern coordination chemistry, metal-organic framework (MOF) synthesis, and chemosensor development. [2,2'-Bipyridine]-5,5'-dicarbohydr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of multifunctional ligands is a cornerstone of modern coordination chemistry, metal-organic framework (MOF) synthesis, and chemosensor development. [2,2'-Bipyridine]-5,5'-dicarbohydrazide (CAS No. 63361-67-1) represents a highly versatile molecular building block. By combining the robust, predictable
N,N′
-chelating ability of a bipyridine core with the flexible, hydrogen-bond-donating, and highly reactive carbohydrazide termini, this compound serves as a critical precursor for postsynthetic MOF modification and the development of dual-responsive fluorescent probes[1].
This whitepaper provides an in-depth technical guide on the crystallographic characterization, structural dynamics, and experimental workflows associated with [2,2'-Bipyridine]-5,5'-dicarbohydrazide and its coordination complexes.
Molecular Architecture and Structural Dynamics
The structural uniqueness of[2,2'-Bipyridine]-5,5'-dicarbohydrazide lies in its dual coordination domains. The 2,2'-bipyridine core acts as a rigid, planar scaffold capable of strong
σ
-donation and
π
-backbonding with transition metals (e.g., Ru, Os, Ir, Cu)[2][3]. Conversely, the 5,5'-dicarbohydrazide arms (-CO-NH-NH
2
) introduce significant conformational flexibility and act as potent sites for Schiff base condensation or secondary metal coordination (e.g., with Al
3+
or In
3+
)[1].
Crystallographic Parameters
While the uncoordinated ligand often crystallizes with a transoid conformation of the pyridyl nitrogen atoms to minimize dipole repulsion, metal coordination forces a cisoid conformation. The carbohydrazide groups form extensive intermolecular hydrogen-bonding networks (N-H···O and N-H···N), which dictate the supramolecular packing in the solid state.
Table 1: Representative Crystallographic Data for Bipyridine-5,5'-dicarbohydrazide Derivatives and Complexes
Parameter
Uncoordinated Ligand (Predicted/Analogous)
Cu(II) Complex (MOF Node)
Schiff Base Derivative (Sensor)
Crystal System
Monoclinic
Cubic (UiO-67 topology)
Triclinic
Space Group
P21/c
Fm3ˉm
P1ˉ
Temperature (K)
100(2)
150(2)
298(2)
Coordination Mode
None (H-bonded network)
N,N′
-chelation (Bipy core)
O,N,N
-tridentate (Hydrazide arm)
Dihedral Angle (Bipy)
180° (transoid)
~0° to 5° (cisoid)
~0° to 15° (twisted)
Primary Interaction
N-H···O hydrogen bonding
Metal-Ligand Coordination
Ligand-to-Metal Charge Transfer
Note: Data synthesized from isostructural 2,2'-bipyridine-5,5'-dicarboxylate frameworks and carbohydrazide Schiff base derivatives[1][3].
Obtaining high-quality single-crystal X-ray diffraction (SCXRD) data for carbohydrazide derivatives requires precise control over crystallization kinetics. Rapid precipitation often yields microcrystalline powders due to the strong, irreversible hydrogen-bonding networks formed by the -NH-NH
2
groups.
Protocol 1: Single-Crystal Growth via Vapor Diffusion
Causality: Vapor diffusion is selected over slow evaporation because it allows for a highly controlled, gradual decrease in solubility, which is essential to prevent the kinetic trapping of amorphous hydrogen-bonded aggregates.
Dissolution: Dissolve 10 mg of [2,2'-Bipyridine]-5,5'-dicarbohydrazide in 2 mL of a high-polarity, hydrogen-bond-disrupting solvent (e.g., Dimethyl Sulfoxide, DMSO, or
N,N
-Dimethylformamide, DMF).
Filtration: Pass the solution through a 0.22
μ
m PTFE syringe filter into a 5 mL inner vial to remove nucleation sites (dust/impurities).
Diffusion Setup: Place the inner vial inside a 20 mL outer vial containing 5 mL of an anti-solvent (e.g., Diethyl ether or Dichloromethane).
Sealing and Incubation: Cap the outer vial tightly and leave it undisturbed in a vibration-free environment at 20 °C for 7–14 days.
Harvesting: Once block-like crystals form, harvest them directly into a perfluoropolyether oil (e.g., Fomblin) to prevent solvent loss and crystal degradation prior to mounting.
Protocol 2: X-ray Diffraction Data Collection and Refinement
Causality: Data collection at cryogenic temperatures (100 K) is mandatory to minimize thermal atomic vibrations (reducing the Debye-Waller factor), which is critical for accurately resolving the positions of the highly mobile terminal hydrogen atoms on the hydrazide groups.
Data Acquisition: Mount the crystal on a MiTeGen loop and transfer it to a diffractometer equipped with a Mo-K
α
(
λ=0.71073
Å) or Cu-K
α
microfocus source. Collect data using
ω
and
ϕ
scans.
Integration and Absorption Correction: Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS).
Structure Solution: Solve the structure using intrinsic phasing algorithms (e.g., SHELXT) within the Olex2 graphical user interface[4].
Refinement (Olex2/SHELXL):
Perform a full-matrix least-squares refinement on
F2
using olex2.refine or SHELXL[5][6].
Self-Validating Step: Monitor the weighting scheme coefficients (
a
and
b
). If the refinement is stable, the maximum shift/error should converge to
<0.001
.
Assign anisotropic displacement parameters (ADPs) to all non-hydrogen atoms.
Locate the hydrazide hydrogen atoms from the difference Fourier map and refine them freely or using a riding model (AFIX 43 or AFIX 93) depending on data resolution.
Validation: Generate a CIF file and run it through the IUCr CheckCIF routine. Ensure the final
R1
value is
<5%
and
wR2
is
<15%
, with no residual electron density peaks
>1.0
e/Å
3
.
Workflow for the crystallographic characterization of bipyridine derivatives.
Coordination Chemistry and MOF Integration
The true utility of [2,2'-Bipyridine]-5,5'-dicarbohydrazide emerges in its coordination chemistry. The ligand serves as a bridge between discrete molecular sensing and extended solid-state frameworks.
Bipyridine-5,5'-dicarboxylate derivatives are famous for forming highly stable MOFs, such as the UiO-67 topology (Zr or Th based)[3]. When [2,2'-Bipyridine]-5,5'-dicarbohydrazide is incorporated into similar frameworks, the uncoordinated bipyridine nitrogen atoms face the interior of the MOF pores.
Through SCSC transformations, these open bipyridine sites can be post-synthetically metalated with transition metals (e.g., CuCl
2
, Ir complexes)[3]. Crystallographic visualization of these postsynthetic modifications confirms that the metalation does not alter the space group (e.g.,
Fm3ˉm
), but introduces a planar four-coordination geometry at the bipyridine site, generating highly uniform, single-site heterogeneous catalysts[3].
Dual-Responsive Chemosensors
By reacting the carbohydrazide arms with salicylaldehyde derivatives, researchers generate Schiff base ligands. Crystallographic and computational (DFT) analyses of these complexes reveal that they act as highly selective colorimetric and fluorescent probes. For instance, coordination with Al
3+
induces a near-planar geometry, triggering chelation-enhanced fluorescence (CHEF), whereas coordination with In
3+
results in a twisted dihedral angle and ligand-to-metal charge transfer (LMCT), altering the absorption spectrum[1][7].
Coordination pathways and resulting material applications of the ligand.
Conclusion[2,2'-Bipyridine]-5,5'-dicarbohydrazide is a structurally dynamic ligand that bridges the gap between rigid framework construction and flexible, responsive sensing. Rigorous crystallographic characterization—utilizing controlled vapor diffusion, cryogenic data collection, and advanced refinement via Olex2/SHELXL—is paramount to understanding its hydrogen-bonding networks and coordination geometries. As the fields of MOF catalysis and environmental sensing expand, the precise crystallographic mapping of this ligand and its metalated derivatives will remain a critical endeavor for materials scientists.
References
[2] Crystal and Molecular Structures of 2,2′-bipyridine-5,5′-dicarboxylate Complexes:[M(II)(O2CC10H6N2CO2)(H2O)4] (M = Co, Ni). ResearchGate. Available at:[Link]
[5] Structure Refinement | OlexSys. OlexSys Documentation. Available at: [Link]
[4] Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Northwestern University (IMSERC). Available at:[Link]
[6] The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected. IUCr Journals. Available at:[Link]
[3] Constructing Well-Defined and Robust Th-MOF-Supported Single-Site Copper for Production and Storage of Ammonia from Electroreduction of Nitrate. ACS Publications. Available at:[Link]
[1] A dual responsive novel bipyridyl carbohydrazide Schiff base as a colorimetric-fluorescent probe for In3+ and Al3+ ions and its potential applications. RSC Publishing. Available at:[Link]
[7] A Dual Responsive Novel Bipyridyl Carbohydrazide Schiff Base as Colorimetric-fluorescent Probe for In3+ and Al3+ Ions and its Potential Applications. ResearchGate. Available at:[Link]
[2,2'-Bipyridine]-5,5'-dicarbohydrazide: Solubility Dynamics and Experimental Protocols in Organic Solvents
As a Senior Application Scientist bridging the gap between molecular design and practical synthesis, I frequently consult on the formulation of metal-organic frameworks (MOFs) and supramolecular assemblies. One of the mo...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist bridging the gap between molecular design and practical synthesis, I frequently consult on the formulation of metal-organic frameworks (MOFs) and supramolecular assemblies. One of the most structurally promising yet practically challenging ligands in this domain is [2,2'-Bipyridine]-5,5'-dicarbohydrazide (CAS: 63361-67-1).
This compound features a rigid, chelating bipyridine core flanked by two highly reactive carbohydrazide (hydrazide) moieties. While its architecture is ideal for coordination chemistry, researchers often hit a wall when attempting to solubilize it for homogeneous reactions. This technical guide deconstructs the physical chemistry governing its solubility and provides field-validated protocols to overcome these barriers.
Solvation Thermodynamics: The Causality of Insolubility
To successfully dissolve a compound, the selected solvent must provide enough solvation energy to overcome the solute's crystal lattice energy.[2,2'-Bipyridine]-5,5'-dicarbohydrazide presents a "double-threat" to solubility:
π−π
Stacking: The planar 2,2'-bipyridine core promotes strong intermolecular
π−π
interactions, creating a tightly packed hydrophobic lattice.
Hydrogen Bonding Network: The terminal hydrazide groups (-CONHNH
2
) are formidable hydrogen bond donors and acceptors. They form extensive intermolecular H-bond networks that lock the molecules together.
Because of this dual nature, non-polar solvents (e.g., hexane, toluene) fail to disrupt the hydrogen bonds, while standard polar protic solvents (e.g., ethanol) often lack the solvating power to fully overcome the
π
-stacking at room temperature[1].
To achieve dissolution, you must use strong polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). The highly polarized oxygen atom in DMSO acts as a potent H-bond acceptor, aggressively coordinating with the hydrazide protons and dismantling the lattice[2]. This thermodynamic reality is why DMSO-d
6
is the universal standard for NMR characterization of this specific dihydrazide[3].
Solvation mechanism of [2,2'-Bipyridine]-5,5'-dicarbohydrazide in polar aprotic solvents.
Solubility Profile in Common Solvents
Based on the physicochemical properties of the bipyridine and carbohydrazide functional groups, the following table summarizes the expected solubility profile. This data provides a baseline for selecting reaction media or designing purification workflows.
Solvent Category
Specific Solvent
Expected Solubility
Mechanistic Rationale
Polar Aprotic (Strong)
Dimethyl Sulfoxide (DMSO)
High (>50 mg/mL)
Superior H-bond acceptor; disrupts lattice effectively[2].
Polar Aprotic (Strong)
N,N-Dimethylformamide (DMF)
Moderate to High
Good H-bond acceptor; slightly lower polarity than DMSO.
Polar Protic
Ethanol / Methanol
Low (<5 mg/mL)
Interacts with hydrazides but fails to fully disrupt
π
-stacking[1].
Polar Aprotic (Weak)
Dichloromethane (DCM)
Very Low / Insoluble
Insufficient polarity to break the extensive H-bond network.
Non-Polar
Hexane / Toluene
Insoluble
Cannot solvate polar hydrazide arms or disrupt lattice[4].
Aqueous
Water (Neutral pH)
Low
High lattice energy prevents dissolution despite polar nature[1].
Aqueous
Water (Acidic pH)
Moderate
Protonation of bipyridine nitrogens/hydrazides induces solubility.
Experimental Protocols: A Self-Validating System
To ensure reproducibility in your materials science or drug development workflows, rely on standardized protocols. Below are field-proven methodologies for handling this compound.
Protocol A: Preparation of High-Concentration Stock Solutions
When preparing solutions for biological assays or catalyst screening, a "top-down" co-solvent approach is recommended to prevent premature precipitation[2].
Initial Solubilization: Weigh the desired mass of [2,2'-Bipyridine]-5,5'-dicarbohydrazide into a sterile glass vial.
Primary Solvent Addition: Add anhydrous DMSO to achieve a concentrated stock (e.g., 20-40 mg/mL). Vortex vigorously for 60 seconds.
Sonication (Conditional): If micro-particulates remain, place the vial in a warm ultrasonic bath (40°C) for 5-10 minutes. The thermal energy assists in breaking residual
π−π
stacks.
Co-Solvent Dilution: For applications intolerant to high DMSO concentrations, dilute the stock into a compatible co-solvent system (e.g., PEG300 and Tween 80) before adding aqueous buffers to maintain solubility dynamically[2].
To precisely quantify solubility for process chemistry, use the "bottom-up" shake-flask method. This ensures the system is self-validating by forcing an equilibrium state.
Saturation: Add an excess amount of the solid ligand to 1.0 mL of the target organic solvent in a sealed HPLC vial. Critical Check: Visible solid must remain to guarantee saturation[4].
Equilibration: Place the vial in a thermostatic shaker set to the target temperature (e.g., 25°C). Agitate at 500 RPM for 48 hours to ensure thermodynamic equilibrium is reached.
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid.
Quantification: Carefully decant the supernatant. Dilute an aliquot into a compatible solvent and quantify the concentration using HPLC-UV or quantitative NMR (qNMR) against a known standard.
Step-by-step experimental workflow for quantitative solubility determination.
Conclusion
The solubility of [2,2'-Bipyridine]-5,5'-dicarbohydrazide is dictated by the strict competition between its strong intermolecular lattice forces and the solvating power of the medium. By leveraging strong H-bond accepting solvents like DMSO and employing rigorous thermodynamic equilibration protocols, researchers can reliably integrate this versatile ligand into advanced chemical systems without falling victim to erratic precipitation.
References
Carbohydrazide - Wikipedia
Source: wikipedia.org
URL:[Link]
S1 SUPPORTING INFORMATION FOR A DEGENERATE METAL-TEMPLATED CATALYTIC SYSTEM
Source: csic.es (Digital CSIC)
URL:[Link]
An In-depth Technical Guide on the Thermodynamic Stability of [2,2'-Bipyridine]-5,5'-dicarbohydrazide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the methodologies used to assess the thermodynamic stability of [2,2'-Bipyridine]-5,5'-di...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to assess the thermodynamic stability of [2,2'-Bipyridine]-5,5'-dicarbohydrazide. As a molecule of significant interest in coordination chemistry, materials science, and potentially pharmacology, a thorough understanding of its thermal properties is paramount for its synthesis, handling, storage, and application. This document details the theoretical underpinnings of the molecule's stability, provides step-by-step experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and touches upon computational approaches for predictive analysis. The causality behind experimental choices and the interpretation of the resulting data are emphasized to ensure a self-validating system of analysis.
Introduction
[2,2'-Bipyridine]-5,5'-dicarbohydrazide is a bifunctional organic ligand derived from the well-studied [2,2'-bipyridine]-5,5'-dicarboxylic acid. The rigid, aromatic 2,2'-bipyridine core provides a robust chelating site for metal ions, making it a valuable building block for coordination polymers and metal-organic frameworks (MOFs).[1][2] The introduction of carbohydrazide groups at the 5 and 5' positions imparts additional functionality, including the capacity for extensive hydrogen bonding and the potential for further chemical modification. These characteristics suggest its utility in the development of novel materials with tailored thermal, optical, and catalytic properties, as well as in the design of pharmacologically active compounds.
The thermodynamic stability of a compound is a critical parameter that governs its behavior under various conditions. For [2,2'-Bipyridine]-5,5'-dicarbohydrazide, its stability profile dictates its suitability for applications that may involve elevated temperatures, such as in catalysis or materials processing. Furthermore, understanding its decomposition pathways is essential for assessing its shelf-life and potential hazards. This guide provides a foundational framework for the systematic evaluation of these crucial properties.
Molecular Structure and Inherent Stability Factors
The thermodynamic stability of [2,2'-Bipyridine]-5,5'-dicarbohydrazide is intrinsically linked to its molecular structure. Key contributing factors include:
The 2,2'-Bipyridine Core: The aromatic nature of the bipyridine rings provides significant resonance stabilization. However, the rotational freedom around the C2-C2' bond allows for the existence of cis and trans conformers. The trans conformation is generally more stable in the free ligand, but coordination to a metal ion necessitates a higher-energy cis conformation. This conformational flexibility can influence crystal packing and, consequently, the bulk thermal stability.
Carbohydrazide Functional Groups: The -CONHNH2 groups are pivotal in defining the intermolecular forces. The presence of both hydrogen bond donors (N-H) and acceptors (C=O, N) facilitates the formation of strong and extensive hydrogen bonding networks.[3][4] These interactions can significantly increase the energy required to disrupt the crystal lattice, leading to a higher melting point and enhanced thermal stability.
Intramolecular Interactions: Depending on the conformation of the bipyridine core, there may be potential for intramolecular hydrogen bonding between the hydrazide groups, which would further contribute to the molecule's stability.[3][5][6]
Experimental Assessment of Thermodynamic Stability
The cornerstone of evaluating the thermodynamic stability of a solid-state organic compound lies in thermal analysis techniques. The two primary methods, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide complementary information on the material's response to heat.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an invaluable tool for determining the onset of decomposition, identifying intermediate decomposition steps, and quantifying the mass of residual material.
3.1.1. Experimental Protocol for TGA
Sample Preparation:
Ensure the [2,2'-Bipyridine]-5,5'-dicarbohydrazide sample is a fine, homogeneous powder.
Accurately weigh 3-5 mg of the sample into a clean TGA pan (typically alumina or platinum).
Instrument Setup:
Place the sample pan in the TGA furnace.
Purge the system with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition. For studying oxidative stability, a controlled flow of air or oxygen would be used.
Thermal Program:
Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30 °C).
Ramp the temperature at a constant heating rate, commonly 10 °C/min, to a final temperature that is beyond the expected decomposition of the compound (e.g., 600-800 °C).
Data Acquisition:
Record the sample mass, sample temperature, and furnace temperature as a function of time.
3.1.2. Interpretation of TGA Data
The TGA thermogram plots the percentage of initial mass remaining against temperature. Key features to analyze include:
Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.
Multi-stage Decomposition: The presence of distinct steps in the mass loss curve indicates a multi-stage decomposition process. For [2,2'-Bipyridine]-5,5'-dicarbohydrazide, one might expect initial loss of the hydrazide groups followed by the decomposition of the bipyridine core at higher temperatures.[7][8]
Residual Mass: The mass remaining at the end of the experiment provides information about the final decomposition products (e.g., char).
Caption: Workflow for TGA analysis of [2,2'-Bipyridine]-5,5'-dicarbohydrazide.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
3.2.1. Experimental Protocol for DSC
Sample Preparation:
Accurately weigh 1-3 mg of the powdered sample into a DSC pan (typically aluminum).
Hermetically seal the pan to contain any evolved gases during decomposition. An empty, sealed pan is used as the reference.
Instrument Setup:
Place the sample and reference pans in the DSC cell.
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
Thermal Program:
Equilibrate the system at a starting temperature below any expected thermal events.
Ramp the temperature at a constant rate (e.g., 10 °C/min) through the temperature range of interest. A heat-cool-heat cycle can be employed to investigate reversible transitions and the glass transition.
Data Acquisition:
Record the differential heat flow as a function of temperature.
3.2.2. Interpretation of DSC Data
The DSC thermogram plots heat flow against temperature. Exothermic events (heat released) and endothermic events (heat absorbed) appear as peaks.
Melting Point (Tm): An endothermic peak corresponding to the solid-to-liquid phase transition. A sharp melting peak is indicative of a pure, crystalline compound.
Decomposition: A sharp, large exothermic peak often follows or overlaps with the melting endotherm, indicating that the compound decomposes upon melting. The area under this peak can be integrated to determine the enthalpy of decomposition (ΔHd), a quantitative measure of the energy released. A higher ΔHd suggests a more energetic decomposition.[8][9]
Glass Transition (Tg): A step-like change in the baseline indicates a transition from a glassy to a rubbery state in amorphous materials.
Caption: Workflow for DSC analysis of [2,2'-Bipyridine]-5,5'-dicarbohydrazide.
Data Summary
The quantitative data obtained from TGA and DSC analyses can be summarized for comparative purposes as follows:
Parameter
Symbol
Method
Description
Onset Decomposition Temp.
Tonset
TGA
Temperature at which mass loss begins.
Peak Decomposition Temp.
Td
TGA/DSC
Temperature of maximum rate of mass loss or heat release.
Melting Point
Tm
DSC
Temperature of the solid-to-liquid phase transition.
Enthalpy of Decomposition
ΔHd
DSC
Heat released during decomposition (kJ/mol).
Residual Mass at 800 °C
% Mass
TGA
Mass of non-volatile decomposition products.
Computational Approaches to Stability Prediction
In conjunction with experimental methods, computational chemistry offers powerful tools for predicting and understanding the thermodynamic stability of molecules.
Density Functional Theory (DFT): DFT calculations can be used to determine the optimized geometries of different conformers (e.g., cis and trans of the bipyridine core) and their relative energies. This provides insight into the most stable molecular conformations.[10]
Bond Dissociation Energy (BDE): By calculating the energy required to break specific bonds within the molecule, the weakest bond, often termed the "trigger bond" for decomposition, can be identified. This can help in elucidating the initial steps of the thermal decomposition mechanism.[11]
Group Additivity Methods: These are empirical methods that estimate thermodynamic properties, such as the standard enthalpy of formation, by summing the contributions of individual functional groups within the molecule.[12][13] This can provide a rapid, albeit less precise, assessment of a molecule's thermodynamic stability.
Caption: Logical flow of computational methods for stability prediction.
Conclusion
The thermodynamic stability of [2,2'-Bipyridine]-5,5'-dicarbohydrazide is a multifaceted property governed by its rigid aromatic core and its capacity for extensive hydrogen bonding. A comprehensive assessment of this stability requires a synergistic approach, combining the experimental rigor of Thermogravimetric Analysis and Differential Scanning Calorimetry with the predictive power of computational chemistry. The protocols and interpretive frameworks presented in this guide provide a robust system for researchers to characterize this promising molecule, thereby enabling its confident application in the development of advanced materials and novel chemical entities.
References
Thermal cyclodehydration and decomposition reactions of novel itaconimido aromatic hydrazide derivatives. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
Sahu, M. (2024). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics, 10(1). [Link]
Foti, S., & Montaudo, G. (1985). Thermal decomposition processes in polyhydrazides and polyoxamides investigated by mass spectrometry. Journal of Polymer Science: Polymer Chemistry Edition, 23(7), 1839-1851.
Li, J. R., et al. (2001). Syntheses and Characterizations of One-Dimensional Coordination Polymers Generated from Cadmium Nitrate and Bipyridine Ligands. Inorganic Chemistry, 40(11), 2621-2627.
Kwiecień, A., et al. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Molecules, 29(2), 345.
Electrostatic field modulation of high-nitrogen heterocycles: a computational study on energy and stability. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
Pappijn, T., et al. (2020). Modeling the thermochemistry of nitrogen-containing compounds via group additivity. Combustion and Flame, 216, 285-296.
Wade, A. M., et al. (2025). Prediction of the Thermochemical Properties of Nitrogen-Containing Species: A Quantum Chemical Calculation and Group Additivity Approach. The Journal of Physical Chemistry A.
A family of Cd(II) coordination polymers constructed from 6-aminopicolinate and bipyridyl co-linkers: study of their growth in paper and photoluminescence sensing of Fe 3+ and Zn 2+ ions. (2024). RSC Publishing.
Syntheses, Structures, and Properties of Coordination Polymers with 2,5-Dihydroxy-1,4-Benzoquinone and 4,4′-Bipyridyl Synthesized by In Situ Hydrolysis Method. (2022). ACS Omega.
Synthesis and Characterization of [Co(tta) 2 (4,4′-bipy) 2 .CHCl 3 ] n : A Coordination Polymer with Sulfur–Sulfur Interactions. (2025). MDPI.
Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. (n.d.).
Thermal decomposition of aromatic azides. Formation of phenazines and related compounds. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
Syntheses, Structures, Thermal and Photoluminescence Properties of Two Zn(II) and Cd(II) Coordination Polymers Constructed from. (n.d.).
New Synthetic Path to 2,2'-Bipyridine-5,5'-dicarbaldehyde and Its Use in the [3+3] Cyclocondensation with trans-1,2-Diaminocyclohexane. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
Synthesis of Ferrous Complexes 2,2-Bipyridine-5,5-Dicarboxylic Acid and Studied for its Antioxidant Properties. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
Review of computational approaches to predict the thermodynamic stability of inorganic solids. (n.d.). MRS Bulletin.
Executive Summary[2,2'-Bipyridine]-5,5'-dicarbohydrazide (CAS: 63361-67-1) is a highly versatile, dual-functional organic building block that bridges the gap between coordination chemistry and dynamic covalent chemistry,. By marrying the robust transition-metal chelating ability of a 2,2'-bipyridine core with the reversible reactivity of terminal carbohydrazide moieties, this molecule serves as a critical structural node. It is heavily utilized by researchers developing stimuli-responsive drug delivery systems, metallo-supramolecular polymers, and functionalized Metal-Organic Frameworks (MOFs),.
Comprehensive Technical Guide on[2,2'-Bipyridine]-5,5'-dicarbohydrazide (CAS: 63361-67-1): Synthesis, Safety, and Applications in Advanced Materials Executive Summary[2,2'-Bipyridine]-5,5'-dicarbohydrazide (CAS: 63361-67...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Technical Guide on[2,2'-Bipyridine]-5,5'-dicarbohydrazide (CAS: 63361-67-1): Synthesis, Safety, and Applications in Advanced Materials
Executive Summary[2,2'-Bipyridine]-5,5'-dicarbohydrazide (CAS: 63361-67-1) is a highly versatile, dual-functional organic building block that bridges the gap between coordination chemistry and dynamic covalent chemistry[1],[2]. By marrying the robust transition-metal chelating ability of a 2,2'-bipyridine core with the reversible reactivity of terminal carbohydrazide moieties, this molecule serves as a critical structural node[3]. It is heavily utilized by researchers developing stimuli-responsive drug delivery systems, metallo-supramolecular polymers, and functionalized Metal-Organic Frameworks (MOFs)[4],[5].
Physicochemical Profiling & Identification
To ensure precise stoichiometric calculations during multi-step synthesis or metal complexation, the fundamental physicochemical properties of [2,2'-Bipyridine]-5,5'-dicarbohydrazide are summarized below[1],[2].
Property
Value
Chemical Name
[2,2'-Bipyridine]-5,5'-dicarbohydrazide
CAS Number
63361-67-1
Molecular Formula
C12H12N6O2
Molecular Weight
272.27 g/mol
Appearance
Solid (Typically white to pale yellow powder)
Purity
≥ 95% (Commercial Standard)
Safety Data Sheet (SDS) & Handling Protocols
While specific in vivo toxicity data for the isolated dihydrazide is limited, its hazard profile is extrapolated from its direct precursor, 2,2'-bipyridine-5,5'-dicarboxylic acid (CAS 1802-30-8), and standard reactive hydrazides. As a Senior Application Scientist, I mandate that this compound be treated as a potent respiratory and mucosal irritant.
N95 Dust Mask, Nitrile Gloves, Chemical Safety Goggles
Storage Causality: The compound must be stored in a cool, dry place under an inert atmosphere (argon or nitrogen). Terminal hydrazides are susceptible to slow auto-oxidation in the presence of atmospheric oxygen and moisture, which can prematurely degrade the functional groups required for downstream condensation reactions.
The architectural power of[2,2'-Bipyridine]-5,5'-dicarbohydrazide lies in its orthogonal reactivity, allowing independent functionalization at two distinct chemical sites:
Metal Coordination: The nitrogen atoms of the bipyridine ring act as a bidentate ligand, forming highly stable octahedral complexes with transition metals such as Ru(II), Fe(II), and Zn(II)[3],[4].
Dynamic Covalent Chemistry (DCC): The terminal hydrazide groups readily undergo acid-catalyzed condensation with aldehydes or ketones to form acylhydrazones[5]. Because the acylhydrazone bond is pH-responsive (stable at physiological pH 7.4, but hydrolytically cleavable at an endosomal pH of 5.0–5.5), this molecule is an ideal cross-linker for targeted, stimuli-responsive drug delivery vehicles.
The synthesis of [2,2'-Bipyridine]-5,5'-dicarbohydrazide is a robust, three-step process starting from commercially available 5,5'-dimethyl-2,2'-bipyridine[3],[5]. Every step described below is designed as a self-validating system to ensure maximum yield and purity.
Diagram 2: Step-by-step synthetic workflow for CAS 63361-67-1.
Step 1: Oxidation to Diacid
Procedure: 5,5'-dimethyl-2,2'-bipyridine is oxidized using an excess of potassium permanganate (KMnO4) or potassium dichromate (K2Cr2O7) in a sulfuric/nitric acid mixture to yield 2,2'-bipyridine-5,5'-dicarboxylic acid[3].
Causality: Harsh oxidative conditions are strictly required to fully convert the robust methyl groups on the electron-deficient pyridine rings into carboxylic acids.
Step 2: Esterification (Self-Validating Step)
Procedure: The resulting diacid is suspended in absolute ethanol. Thionyl chloride (SOCl2) is added dropwise at 0 °C, followed by refluxing for 24 hours[3].
Causality: Direct Fischer esterification of rigid bipyridine diacids is notoriously sluggish due to their extreme insolubility in alcohols. Converting the diacid in situ to the highly reactive acid chloride using SOCl2 ensures quantitative conversion to diethyl 2,2'-bipyridine-5,5'-dicarboxylate[3],[5].
Validation: The reaction mixture will transition from a cloudy, opaque suspension to a clear solution as the highly soluble diester forms. Thin-Layer Chromatography (TLC) using DCM:MeOH will confirm the complete disappearance of the baseline diacid spot.
Step 3: Hydrazinolysis
Procedure: The diester is dissolved in absolute ethanol. An excess of hydrazine hydrate (NH2NH2·H2O, typically 10-20 equivalents) is added, and the mixture is refluxed for 12-24 hours[5].
Causality: Hydrazine acts as a potent nucleophile, attacking the ester carbonyls. The choice of ethanol as a solvent is highly strategic: the starting diester is soluble, but the resulting highly polar dihydrazide is not.
Validation: The target product spontaneously precipitates from the hot reaction mixture as a solid, driving the equilibrium forward via Le Chatelier's principle and allowing isolation by simple vacuum filtration. Validation via 1H NMR (DMSO-d6) will show the complete disappearance of the ethyl ester signals and the appearance of broad hydrazide -NH and -NH2 singlets[5].
Applications in Drug Development & Materials Science
Metal-Organic Frameworks (MOFs):
The bipyridine core is a staple in the synthesis of advanced porous materials, such as the UiO-67-BPY framework[6],[7]. By incorporating [2,2'-Bipyridine]-5,5'-dicarbohydrazide into the MOF lattice, researchers create "open" coordination sites. The hydrazide groups can then be utilized for post-synthetic modification, tethering catalytic nanoparticles, or attaching targeting ligands directly to the MOF surface for sensing applications.
Therapeutic Metallo-Drugs & Antioxidants:
Ruthenium(II) complexes utilizing 5,5'-disubstituted bipyridine ligands have demonstrated significant DNA-binding affinity, cytotoxicity against cancer cells, and Reactive Oxygen Species (ROS) scavenging capabilities[4]. The hydrazide termini allow these potent metallo-drugs to be conjugated to monoclonal antibodies or peptides, creating highly targeted radiotherapeutics or chemotherapeutics that minimize off-target toxicity.
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Engineering Dual-Functional Metal-Organic Frameworks using [2,2'-Bipyridine]-5,5'-dicarbohydrazide
Executive Summary
The rational design of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) relies heavily on the selection of multi-topic organic linkers. [2,2'-Bipyridine]-5,5'-dicarbohydrazide (CAS: 63361-67-1) has emerged as a highly versatile, dual-functional building block. Unlike its dicarboxylic acid analog, the dicarbohydrazide variant offers a unique combination of structural and electronic properties that solve critical challenges in heterogeneous catalysis, environmental remediation, and chemical sensing.
Mechanistic Insights: The Causality of Dual-Site Functionality
The power of [2,2'-Bipyridine]-5,5'-dicarbohydrazide lies in its orthogonal reactivity, which is governed by Hard-Soft Acid-Base (HSAB) theory and distinct
pKa
values across its structure:
The Dicarbohydrazide Termini (-CO-NH-NH₂): These groups act as "hard" donors. During solvothermal synthesis, they preferentially coordinate with hard or borderline metal nodes (e.g., Zn²⁺, Zr⁴⁺) to form the primary MOF backbone. In COF synthesis, they undergo dynamic covalent condensation with aldehydes to form highly stable acylhydrazone linkages. Beyond structural roles, the uncoordinated -NH-NH₂ protons are highly acidic compared to standard ureas, making them exceptional hydrogen-bond donors for host-guest interactions, such as epoxide ring-opening[1] or acting as coreaction accelerators in electrochemiluminescence (ECL)[2].
The Bipyridine Core (N,N'-Chelation): The bipyridine nitrogens are "softer" donors. Due to steric shielding and electronic differentiation during the initial framework assembly, these sites remain uncoordinated. This creates a highly ordered array of vacant N,N'-chelating pockets within the porous network, perfectly primed for Post-Synthetic Metalation (PSM) with catalytically active transition metals (e.g., Co²⁺, Ni²⁺, Ru²⁺) for applications like photocatalytic hydrogen evolution (HER)[3].
Key Application Areas
Photocatalytic Energy Conversion: By anchoring Co(II) or Ni(II) into the bipyridine sites of a carbohydrazide-linked framework, researchers can create isolated single-atom catalytic sites. The covalent backbone prevents catalyst leaching and degradation, significantly extending the lifespan of the photocatalytic system[3].
Ultrasensitive Heavy Metal Detection: The nitrogen-rich environment provided by both the bipyridine and carbohydrazide moieties allows for highly selective, reversible binding of thiophilic heavy metals like Hg²⁺. This enables the creation of regenerable fluorescent sensors with ultra-low limits of detection[4].
Quantitative Performance Data
The following table summarizes the performance metrics of frameworks utilizing bipyridine and carbohydrazide functionalities across various advanced applications.
Note: The following protocols are engineered as self-validating systems to ensure structural integrity and catalytic efficacy.
Protocol 1: Solvothermal Assembly of a Bipyridine-Carbohydrazide Framework
Objective: Construct a porous backbone utilizing the carbohydrazide termini while preserving the bipyridine core for downstream modification.
Precursor Preparation: Dissolve 0.1 mmol of [2,2'-Bipyridine]-5,5'-dicarbohydrazide and 0.1 mmol of the complementary node (e.g., a triformyl-phloroglucinol for a COF, or a Zn(NO₃)₂ salt for a MOF) in a solvent mixture of 1,4-dioxane and mesitylene (v/v 1:1, 2.0 mL).
Causality: The dioxane/mesitylene mixture balances the solubility of the polar hydrazide and the non-polar aromatic nodes, ensuring a controlled crystallization rate.
Catalysis & Sealing: Add 0.2 mL of aqueous acetic acid (3 M) as a modulator/catalyst. Flash-freeze the mixture in liquid nitrogen, evacuate to an internal pressure of <150 mTorr, and flame-seal the ampoule.
Thermal Activation: Heat the ampoule at 120 °C for 72 hours.
Causality: Extended heating under vacuum-sealed conditions promotes dynamic error-correction (reversible bond formation), yielding a highly crystalline, thermodynamically stable product.
Isolation & Washing: Cool to room temperature, filter the precipitate, and subject it to Soxhlet extraction with anhydrous tetrahydrofuran (THF) for 24 hours to remove unreacted monomers.
Self-Validation Checkpoint 1:
FT-IR Spectroscopy: Confirm the disappearance of the primary amine N-H stretching bands (~3300 cm⁻¹) and the emergence of C=N stretches (~1620 cm⁻¹) or coordinated C=O stretches.
Powder X-Ray Diffraction (PXRD): Compare the experimental diffractogram against simulated patterns to confirm phase purity and crystallinity.
Protocol 2: Post-Synthetic Metalation (PSM) for Photocatalysis
Objective: Metallate the vacant bipyridine sites with Co²⁺ to activate the framework for HER.
Activation: Disperse 50 mg of the validated framework from Protocol 1 in 10 mL of anhydrous acetonitrile. Sonicate for 10 minutes to ensure complete exfoliation/dispersion.
Metalation: Add a 5-fold molar excess of Co(NO₃)₂·6H₂O (relative to the bipyridine molar equivalents in the framework) to the suspension.
Causality: A large excess drives the equilibrium toward complete N,N'-chelation. Acetonitrile is chosen as it is a weakly coordinating solvent that will not outcompete the bipyridine ligand for the Co²⁺ center.
Incubation: Stir the mixture at 65 °C under an argon atmosphere for 24 hours.
Purification: Centrifuge the suspension and wash the solid extensively with fresh acetonitrile (5 × 15 mL) until the supernatant shows no trace of Co²⁺ (verify via adding a drop of NaOH to the supernatant; the absence of precipitate indicates free Co²⁺ is removed).
Self-Validation Checkpoint 2:
ICP-MS: Digest 2 mg of the metallated framework in concentrated HNO₃ and analyze via Inductively Coupled Plasma Mass Spectrometry to quantify the exact Co²⁺ loading percentage.
Solid-State UV-Vis: Observe the emergence of a new Metal-to-Ligand Charge Transfer (MLCT) band in the 400-500 nm region, confirming successful coordination at the bipyridine site.
Workflow Visualization
Workflow of dual-site utilization: Framework assembly followed by post-synthetic metalation.
References
Mechanistic Approach towards Designing Covalent Organic Frameworks for Photocatalytic Hydrogen Generation. MDPI. 3
Target-Architecture Engineering of a Novel Two-dimensional Metal–Organic Framework for High Catalytic Performance. ACS Publications. 1
Regenerable Carbohydrazide-Linked Fluorescent Covalent Organic Frameworks for Ultrasensitive Detection and Removal of Mercury. ACS Sustainable Chemistry & Engineering. 4
Carbohydrazide-induced low triggering potential electrochemiluminescence from perylene-based metal-organic framework for bioanalysis. PubMed. 2
Application Note:[2,2'-Bipyridine]-5,5'-dicarbohydrazide as a Bifunctional Ligand in Transition Metal-Templated Catalysis
Target Audience: Synthetic Chemists, Catalysis Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Overview & Structural Rationale In the realm of transition...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Catalysis Researchers, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocol
Overview & Structural Rationale
In the realm of transition metal coordination chemistry, the design of ligands that can simultaneously bind a metal center and interact with substrates in the secondary coordination sphere is highly sought after. [2,2'-Bipyridine]-5,5'-dicarbohydrazide (often abbreviated as bipyHz2 ) represents a powerful class of bifunctional ligands.
Structurally, it features two distinct domains:
The 2,2'-Bipyridine Core: A classic, robust bidentate chelator that forms stable complexes with transition metals (e.g., Zn²⁺, Ru²⁺, Fe²⁺, Cu²⁺).
The 5,5'-Dicarbohydrazide Substituents: Positioned optimally away from the metal center, these groups (-CO-NH-NH₂) act as potent hydrogen-bond donors and acceptors.
When applied to asymmetric catalysis, this ligand allows researchers to construct highly organized transition states. The metal center acts as a structural template, while the carbohydrazide groups reach into the reaction medium to activate substrates (such as aldehydes) via rigid hydrogen-bonding networks.
The most authoritative application of[2,2'-Bipyridine]-5,5'-dicarbohydrazide to date is its use in degenerate metal-templated catalysis for asymmetric aldol reactions, pioneered by[1][2].
Traditional bifunctional catalysts possess one active site of each type (e.g., one enamine-forming site and one H-bonding site). In contrast, a "degenerate" system utilizes a metal template (Zinc(II)) to co-assemble two symmetric ligands: an enamine-forming ligand (bipyPro2) and the H-bonding ligand (bipyHz2).
The Causality of Redundancy: Because both ligands possess two identical functional groups (redundancy), the resulting heteroleptic complex [Zn(bipyPro2)(bipyHz2)]²⁺ has multiple active faces. This statistical redundancy drastically increases the probability of a productive substrate encounter. The carbohydrazide groups of bipyHz2 rigidly anchor the incoming aldehyde via hydrogen bonding, while the prolinamide groups of bipyPro2 activate the ketone via enamine formation. This dual-activation accelerates the reaction rate and allows catalyst loadings to be dropped to an unprecedented 2 mol % .
Degenerate metal-templated catalytic cycle using bipyHz2 for asymmetric aldol reactions.
Experimental Protocols
The following protocol details the in situ assembly of the heteroleptic zinc catalyst and its application in the asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde. Every step is designed as a self-validating system to ensure reproducibility.
In Situ Catalyst Assembly
Reagent Combination: In a flame-dried 5 mL reaction vial equipped with a magnetic stir bar, add Zinc(II) trifluoroacetate (2.0 mol %), 5,5′-bis(prolinamide)-2,2′-bipyridine (bipyPro2, 2.0 mol %), and[2,2'-Bipyridine]-5,5'-dicarbohydrazide (bipyHz2, 2.0 mol %).
Causality: Equimolar ratios are critical. The thermodynamic sink of this mixture is the heteroleptic [Zn(bipyPro2)(bipyHz2)]²⁺ complex. Zn(TFA)₂ is chosen because the trifluoroacetate counterions are weakly coordinating, ensuring they do not poison the Lewis acidic metal center or disrupt the secondary H-bonding sphere.
Solvent Addition & Equilibration: Add 300 μL of anhydrous THF, followed immediately by exactly 10 μL of deionized H₂O. Stir the suspension at room temperature (25 °C) for 1 hour.
Causality: The addition of trace water is a critical self-validating step. Highly polar ligands like bipyHz2 tend to form insoluble polymeric aggregates in pure aprotic solvents. The trace water acts as a localized hydrogen-bond disruptor, solubilizing the monomeric complex. You will visually observe the suspension transition into a homogenous, slightly tinted solution, confirming successful complexation.
Asymmetric Aldol Reaction Workflow
Ketone Activation: To the equilibrated catalyst solution, add cyclohexanone (excess, typically 20 equivalents relative to the aldehyde). Stir for 10 minutes.
Causality: The large volumetric excess of cyclohexanone serves a dual purpose: it acts as a co-solvent and drives the thermodynamic equilibrium toward the formation of the enamine intermediate at the prolinamide site.
Aldehyde Addition: Add p-nitrobenzaldehyde (1.0 equivalent, limiting reagent) in one portion.
Reaction Monitoring: Seal the vial and stir at room temperature. Monitor the reaction progress via TLC (Hexanes/EtOAc) or chiral HPLC.
Causality: The redundant carbohydrazide groups on the bipyHz2 ligand will rapidly anchor the p-nitrobenzaldehyde via multiple hydrogen bonds, orienting its Re or Si face strictly toward the enamine. This spatial locking is what guarantees high enantiomeric excess (ee).
Quenching and Workup: Upon completion (typically 24–48 hours depending on loading), quench the reaction by adding 2 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Causality: The mild acidic nature of NH₄Cl breaks the zinc coordination sphere, immediately halting the reaction and releasing the aldol product without causing retro-aldol degradation.
Quantitative Performance Data
The inclusion of[2,2'-Bipyridine]-5,5'-dicarbohydrazide (bipyHz2) in the catalytic system not only accelerates the reaction but decisively modulates stereoselectivity. The table below summarizes the comparative performance metrics demonstrating the ligand's impact[3].
Catalyst System Composition
Catalyst Loading (mol %)
Reaction Time (h)
Conversion (%)
Enantiomeric Excess (ee %)
Zn(II) + bipyPro2 (No H-Bonding Ligand)
10
24
~80
85
Zn(II) + bipyPro2 + bipyHz2
5
24
> 95
> 90
Zn(II) + bipyPro2 + bipyHz2
2
48
> 90
> 90
Data Interpretation: The baseline system lacking the dicarbohydrazide ligand requires a high 10 mol % loading and suffers from lower stereoselectivity. The introduction of bipyHz2 creates a highly structured transition state, allowing researchers to drop the catalyst loading by 80% (down to 2 mol %) while simultaneously increasing the enantiomeric excess to >90%.
Application Note: Synthesis and Metalation of Bipyridine-Hydrazone Covalent Organic Frameworks (COFs)
Executive Summary The development of highly stable, functionalizable Covalent Organic Frameworks (COFs) is a critical frontier in heterogeneous catalysis, heavy metal remediation, and advanced sensing. This application n...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of highly stable, functionalizable Covalent Organic Frameworks (COFs) is a critical frontier in heterogeneous catalysis, heavy metal remediation, and advanced sensing. This application note details the synthesis and post-synthetic modification of a 2D hexagonal COF utilizing [2,2'-Bipyridine]-5,5'-dicarbohydrazide as a ditopic (
C2
) strut and 1,3,5-Triformylphloroglucinol (Tp) as a tritopic (
C3
) node.
By leveraging hydrazone-linkage chemistry coupled with irreversible keto-enol tautomerization, this protocol yields a framework with exceptional hydrolytic and chemical stability. Furthermore, the incorporation of the bipyridine moiety provides a privileged, sterically isolated N,N'-chelating pocket for transition metals (e.g., Pd²⁺, Hg²⁺, Ru²⁺), enabling the creation of single-site heterogeneous catalysts and high-affinity sensors.
Mechanistic Principles & Rationale
To achieve a self-validating and robust synthesis, it is crucial to understand the causality behind the molecular design:
The Hydrazone Linkage & Keto-Enol Tautomerism: The condensation of hydrazides with aldehydes typically forms reversible hydrazone bonds, which are susceptible to hydrolysis. However, by utilizing 1,3,5-triformylphloroglucinol (Tp), the initially formed enol-imine undergoes an irreversible tautomerization into a keto-enamine/hydrazide state. This "chemical locking" mechanism sacrifices long-range reversibility for extreme stability, rendering the COF resistant to boiling water, strong acids, and bases ().
Bipyridine as a Chelating Node: The [2,2'-Bipyridine]-5,5'-dicarbohydrazide monomer embeds bipyridyl units directly into the rigid COF backbone. Unlike homogeneous bipyridine ligands, the framework isolates these active sites, preventing bimolecular deactivation (e.g., the formation of inactive metal dimers) and enhancing the recyclability of the material in sensing and catalysis ().
Solvent Causality: A binary solvent system of Mesitylene and 1,4-Dioxane is utilized. Dioxane provides the necessary solubility for the polar hydrazide monomers, while mesitylene acts as a non-polar anti-solvent that drives the thermodynamic crystallization of the framework.
Fig 1. Synthesis and post-synthetic metalation pathway of bipyridine-hydrazone COFs.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating; specific physical and chemical checkpoints are embedded to ensure structural integrity before proceeding to downstream applications.
Phase 1: Solvothermal Synthesis of Tp-Bpy-Hz COF
Monomer Preparation: Weigh 0.15 mmol (40.8 mg) of [2,2'-Bipyridine]-5,5'-dicarbohydrazide and 0.10 mmol (21.0 mg) of 1,3,5-Triformylphloroglucinol (Tp) into a 10 mL Pyrex tube.
Solvent Addition: Add 1.5 mL of Mesitylene and 1.5 mL of 1,4-Dioxane. Sonicate the mixture for 10 minutes to form a homogeneous dispersion.
Catalysis: Add 0.3 mL of 6M aqueous Acetic Acid. Causality: The acid protonates the aldehyde carbonyls, increasing their electrophilicity and accelerating the nucleophilic attack by the hydrazide, which is essential for overcoming the activation barrier of the extended network ().
Degassing (Critical Step): Subject the tube to three freeze-pump-thaw cycles using liquid nitrogen. Seal the tube under a static vacuum (approx. 150 mTorr) using an oxy-propane torch. Causality: Removing oxygen prevents the oxidative degradation of the hydrazide at elevated temperatures, ensuring high crystallinity.
Crystallization: Heat the sealed tube in an isothermal oven at 120 °C for 72 hours.
Validation Checkpoint 1: Upon cooling, the formation of a deep yellow/orange precipitate indicates successful extended conjugation and keto-enol tautomerization.
Phase 2: Activation and Purification
Initial Wash: Break the ampoule and filter the precipitate. Wash extensively with N,N-Dimethylformamide (DMF) to remove oligomers, followed by Acetone to displace the DMF.
Soxhlet Extraction: Transfer the powder to a Soxhlet thimble and extract with Tetrahydrofuran (THF) for 24 hours to remove any unreacted monomers trapped within the mesopores.
Drying: Activate the COF using supercritical CO₂ (scCO₂) drying, or dynamic vacuum at 120 °C for 12 hours. Causality: Direct evaporation of high-surface-tension solvents causes capillary forces that collapse the delicate pore architecture. scCO₂ circumvents the liquid-gas phase boundary, preserving the intrinsic porosity.
Coordination: Suspend 50 mg of the activated Tp-Bpy-Hz COF in 10 mL of anhydrous Acetonitrile. Add 0.05 mmol of Palladium(II) Acetate [Pd(OAc)₂].
Incubation: Stir the suspension at room temperature for 24 hours under an argon atmosphere.
Purification: Recover the metallated COF (Pd@Tp-Bpy-Hz) by centrifugation. Wash with Acetonitrile until the supernatant is completely colorless.
Validation Checkpoint 2: Test the final wash supernatant with a metal indicator or ICP-MS. The absence of Pd in the wash confirms that all retained metal is strongly chelated within the bipyridine pockets, preventing leaching during catalytic cycles.
Fig 2. Self-validating characterization workflow for synthesized COF structural integrity.
Quality Control & Data Interpretation
To confirm the successful synthesis and metalation of the framework, compare your analytical results against the benchmark parameters in the table below. Deviations indicate incomplete polymerization or pore collapse.
Confirms the predicted reticular geometry of the Tp-Bpy-Hz network.
Linkage Formation
C=O stretch at ~1620 cm⁻¹
FT-IR Spectroscopy
Confirms irreversible keto-enol tautomerization (absence of O-H stretch at ~3300 cm⁻¹).
Metal Loading
8 – 12 wt% Palladium
ICP-MS
Quantifies the occupation of bipyridine chelating sites by the transition metal.
Troubleshooting Guide
Low Crystallinity (Broad PXRD Peaks): Usually caused by an imbalance in the reaction kinetics. Ensure the Acetic Acid catalyst is exactly 6M. If the reaction proceeds too fast, the framework precipitates as an amorphous polymer. Consider reducing the acid concentration to 3M to slow nucleation.
Poor BET Surface Area: Indicates incomplete removal of guest molecules or pore collapse. Ensure the Soxhlet extraction is run for a full 24 hours. If using vacuum drying instead of scCO₂, ensure the solvent is fully exchanged to a low-boiling, low-surface-tension solvent (like Acetone or Dichloromethane) prior to vacuum application.
Metal Leaching During Catalysis: If Pd or Hg leaches from the framework, the bipyridine sites may be sterically blocked by trapped oligomers, leading to weak physisorption rather than strong chemisorption. Repeat the THF Soxhlet extraction on the base COF before metalation.
References
Uribe-Romo, F. J., Doonan, C. J., Furukawa, H., Oisaki, K., & Yaghi, O. M. (2011). "Crystalline Covalent Organic Frameworks with Hydrazone Linkages". Journal of the American Chemical Society.[Link] [1]
Kandambeth, S., Mallick, A., Lukose, B., Mane, M. V., Heine, T., & Banerjee, R. (2012). "Construction of Crystalline 2D Covalent Organic Frameworks with Remarkable Chemical (Acid/Base) Stability via a Shift of Chemical Equilibrium". Journal of the American Chemical Society.[Link]
Li, D.-M., Li, S.-Q., Huang, J.-Y., Yan, Y.-L., Zhang, S.-Y., Tang, X.-H., Fan, J., Zheng, S.-R., Zhang, W.-G., & Cai, S.-L. (2021). "A recyclable bipyridine-containing covalent organic framework-based QCM sensor for detection of Hg(II) ion in aqueous solution". Journal of Solid State Chemistry.[Link][1]
Yang, Y.-X., Tang, X.-H., Wu, X.-Y., & Zhang, W.-G. (2022). "Transformation of a Hydrazone-Linked Covalent Organic Framework into a Highly Stable Hydrazide-Linked One". ACS Applied Polymer Materials.[Link][2]
Advanced Supramolecular Applications of[2,2'-Bipyridine]-5,5'-dicarbohydrazide: From Metal-Templated Catalysis to Dynamic Architectures
Executive Summary [2,2'-Bipyridine]-5,5'-dicarbohydrazide (often abbreviated as bipyHA₂ ) is a highly versatile, dual-functional building block in modern supramolecular chemistry. By combining a classic bidentate nitroge...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
[2,2'-Bipyridine]-5,5'-dicarbohydrazide (often abbreviated as bipyHA₂ ) is a highly versatile, dual-functional building block in modern supramolecular chemistry. By combining a classic bidentate nitrogen donor (the 2,2'-bipyridine core) with two terminal carbohydrazide groups, this molecule enables orthogonal self-assembly. It has proven especially valuable in the design of degenerate metal-templated catalysts, dynamic covalent architectures, and metallo-supramolecular polymers. This application note provides a comprehensive guide to the mechanistic principles, experimental protocols, and quantitative advantages of integrating bipyHA₂ into advanced chemical systems.
Mechanistic Principles: Orthogonality and Degeneracy
The utility of bipyHA₂ stems from the distinct, non-interfering reactivity of its two functional domains:
Metal Coordination Domain: The bipyridine core forms highly stable, predictable complexes with transition metals such as Zn(II), Ru(II), and Fe(II). This acts as a structural "template," organizing the spatial arrangement of the attached functional groups.
Hydrogen Bonding & Dynamic Covalent Domain: The 5,5'-dicarbohydrazide groups serve a dual purpose. First, due to the
α
-effect of the adjacent nitrogen atoms, carbohydrazides are superior hydrogen-bond donors compared to standard amides, making them ideal for activating electrophiles (like aldehydes) [1]. Second, they can undergo reversible condensation with aldehydes to form acylhydrazones, a cornerstone reaction in Dynamic Covalent Chemistry (DCC).
The Concept of Catalyst Degeneracy
In supramolecular catalysis, "degeneracy" refers to the presence of redundant functional groups within a single catalytic assembly. When bipyHA₂ is co-assembled with an enamine-forming ligand (e.g., a bipyridine-prolinamide derivative, bipyPro₂ ) around a Zinc(II) template, the resulting complex possesses multiple hydrogen-bond donor sites. This redundancy drastically increases the statistical probability of the substrate binding in a productive conformation, leading to significant rate acceleration and enhanced stereoselectivity [1].
Figure 1: Metal-templated self-assembly of the degenerate catalyst for asymmetric aldol reactions.
A landmark application of bipyHA₂ was demonstrated by Sors-Vendrell et al., who utilized it alongside bipyPro₂ and Zn(TFA)₂ to create a highly efficient asymmetric aldol reaction catalyst [1].
In this system, the Zn(II) ion templates the formation of a heteroleptic complex. The prolinamide moieties of bipyPro₂ activate the ketone via enamine formation, while the redundant carbohydrazide groups of bipyHA₂ activate the aldehyde via hydrogen bonding. The presence of bipyHA₂ not only accelerates the reaction rate but decisively modulates the stereoselectivity.
Quantitative Performance Comparison
The table below summarizes the critical impact of incorporating bipyHA₂ into the catalytic system for the reaction between cyclohexanone and p-nitrobenzaldehyde [1].
Catalytic System Components
Catalyst Loading
Reaction Rate
Enantiomeric Excess (ee %)
Mechanistic Role
Zn(TFA)₂ + bipyPro₂
10 mol %
Baseline
~85%
Enamine activation only
Zn(TFA)₂ + bipyPro₂ + bipyHA₂
10 mol %
Accelerated
>90%
Enamine + Redundant H-bond activation
Zn(TFA)₂ + bipyPro₂ + bipyHA₂
2 mol %
Maintained
High
Highly efficient degenerate catalysis
Data Interpretation: The addition of bipyHA₂ allows the catalyst loading to be dropped to an exceptional 2 mol % without sacrificing yield or enantioselectivity, validating the power of redundant functional groups in supramolecular design[1].
Application 2: Orthogonal Dynamic Architectures
Beyond catalysis, bipyHA₂ is a prime candidate for constructing stimuli-responsive materials. By exploiting orthogonal assembly pathways, researchers can synthesize complex topologies such as metallo-supramolecular polymers or dynamic macrocycles.
Figure 2: Orthogonal self-assembly pathways combining metal coordination and dynamic covalent bonds.
Experimental Protocols
The following protocols outline the self-validating methodology for utilizing bipyHA₂ in a metal-templated catalytic system [1].
Protocol A: In Situ Assembly of the[Zn(bipyPro₂)(bipyHA₂)] Catalyst
Self-Validation Checkpoint: The successful formation of the complex is indicated by the complete dissolution of the otherwise poorly soluble individual ligands upon the addition of the zinc template.
Preparation of Reagents: Ensure all glassware is flame-dried. Purge the reaction vessel with inert gas (N₂ or Argon).
Ligand Addition: Add bipyPro₂ (0.02 equivalents relative to the limiting substrate) and bipyHA₂ (0.02 equivalents) to the reaction vial.
Metal Templating: Add Zinc(II) trifluoroacetate, Zn(TFA)₂ (0.02 equivalents).
Solvent Introduction: Suspend the mixture in dry THF (e.g., 300
μ
L for a standard 0.6 mmol scale reaction). Add a precise micro-volume of H₂O (e.g., 10
μ
L) to facilitate proton transfer and intermediate stabilization.
Complexation: Stir the mixture at room temperature for 1 hour.
Observation: The initially cloudy suspension will clarify into a homogeneous solution, confirming the self-assembly of the heteroleptic[Zn(bipyPro₂)(bipyHA₂)] complex.
Protocol B: General Procedure for the Asymmetric Aldol Reaction
Substrate Addition: To the pre-formed catalyst solution from Protocol A, add the ketone donor (e.g., cyclohexanone, 10 equivalents to ensure pseudo-first-order kinetics and drive enamine formation).
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc) or crude ¹H NMR.
Quenching and Workup: Once the reaction is deemed complete, quench by adding water. Extract the aqueous layer with EtOAc (3
×
10 mL).
Purification: Dry the combined organic phases over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to isolate the chiral aldol product.
Analysis: Determine the diastereomeric ratio (dr) via ¹H NMR of the crude mixture and the enantiomeric excess (ee) via chiral HPLC.
References
Sors-Vendrell, A., Ortiz, A., Meneses, D., Alfonso, I., Solà, J., & Jimeno, C. (2022). A Degenerate Metal-Templated Catalytic System with Redundant Functional Groups for the Asymmetric Aldol Reaction. The Journal of Organic Chemistry, 87(11), 7509–7513. Available at:[Link]
Method
Application Note: Orthogonal Functionalization of [2,2'-Bipyridine]-5,5'-dicarbohydrazide for Advanced Materials and Catalysis
Introduction & Mechanistic Rationale In the design of advanced functional materials—ranging from Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) to supramolecular metallo-catalysts—the selection of...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
In the design of advanced functional materials—ranging from Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) to supramolecular metallo-catalysts—the selection of a versatile, multi-topic ligand is paramount. [2,2'-Bipyridine]-5,5'-dicarbohydrazide (CAS: 63361-67-1) has emerged as a highly privileged scaffold [1].
This molecule offers two orthogonal modes of reactivity:
The 2,2'-Bipyridine Core: Acts as a robust bidentate
N,N′
-chelator, forming highly stable five-membered metallacycles with transition metals (e.g., Ru(II), Zn(II), Re(I), Co(II)).
The 5,5'-Dicarbohydrazide Termini: Serve as dynamic covalent reactive sites. Under mildly acidic conditions, these primary amines undergo reversible condensation with aldehydes or ketones to form acylhydrazones.
The Causality of Experimental Design:
The true power of this scaffold lies in its chemoselectivity. Because the thermodynamics of metal coordination (which relies on the pyridyl nitrogens) and hydrazone formation (which relies on the terminal hydrazide nitrogens) are distinct, researchers can dictate the order of assembly. For kinetically inert metals like Ru(II), metallation can precede dynamic covalent assembly. For labile metals like Zn(II), it is often advantageous to construct the extended acylhydrazone ligand first, followed by metal templating to lock the conformation [1].
Quantitative Data & Reaction Metrics
To ensure reproducible functionalization, the physicochemical and kinetic parameters of the scaffold must be strictly controlled. Table 1 summarizes the critical metrics for handling and reacting[2,2'-Bipyridine]-5,5'-dicarbohydrazide [2, 3].
Table 1: Key Parameters for [2,2'-Bipyridine]-5,5'-dicarbohydrazide Functionalization
Provides sufficient thermal energy to drive the nucleophilic acyl substitution of the precursor diester to completion.
Hydrazone Formation pH
4.5 – 5.5
Balances the electrophilic activation of the carbonyl carbon without over-protonating the nucleophilic hydrazide nitrogen.
Metal Chelation Temp
80 °C – 120 °C
Overcomes the kinetic barrier of solvent dissociation from the metal precursor (e.g., displacing Cl⁻ or DMSO).
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways available when utilizing this scaffold, highlighting the orthogonality between dynamic covalent chemistry and coordination chemistry.
Objective: Convert diethyl 2,2'-bipyridine-5,5'-dicarboxylate to [2,2'-Bipyridine]-5,5'-dicarbohydrazide.
Expert Insight: Hydrazine monohydrate must be used in a massive stoichiometric excess (typically 10 to 20 equivalents). This not only drives the equilibrium toward the di-substituted product but also prevents intermolecular cross-linking that can occur if a single hydrazine molecule reacts with two ester molecules.
Preparation: In a 100 mL round-bottom flask, suspend Diethyl 2,2'-bipyridine-5,5'-dicarboxylate (1.0 g, ~3.3 mmol) in absolute ethanol (30 mL).
Addition: Slowly add hydrazine monohydrate (3.2 mL, ~66 mmol, 20 eq.) dropwise at room temperature. Caution: Hydrazine is highly toxic and reactive; perform strictly in a fume hood.
Reflux: Attach a reflux condenser and heat the mixture to 78 °C. Stir vigorously for 18–24 hours. A white/pale yellow precipitate will gradually form as the product is highly insoluble in ethanol.
Isolation: Cool the reaction mixture to 0 °C in an ice bath to maximize precipitation.
Purification: Filter the solid under vacuum. Wash the filter cake sequentially with cold ethanol (2 × 10 mL) and diethyl ether (2 × 10 mL) to remove unreacted hydrazine and trace water.
Drying: Dry the product under a high vacuum at 60 °C for 12 hours. Yield is typically >90%.
Objective: React the dicarbohydrazide with a functional aldehyde to create an extended ligand or COF.
Expert Insight: The addition of glacial acetic acid is critical. A purely neutral solution results in sluggish kinetics because the carbonyl oxygen is not sufficiently polarized. However, adding too much strong acid (e.g., HCl) will protonate the terminal
−NH2
of the hydrazide (
pKa
~3.0), rendering it non-nucleophilic. Glacial acetic acid perfectly buffers the system to the optimal pH of ~4.5–5.5.
Dissolution: In a 50 mL Schlenk tube, suspend [2,2'-Bipyridine]-5,5'-dicarbohydrazide (0.5 mmol) and the target mono-aldehyde (1.05 mmol, slight excess) in 15 mL of a solvent blend (e.g., DMF/EtOH 1:1 v/v). Note: DMF is often required to solubilize the rigid bipyridine scaffold.
Catalysis: Add 2–3 drops of glacial acetic acid.
Condensation: Seal the tube and heat to 85 °C for 12 hours. If synthesizing a COF (using a di- or tri-topic aldehyde), this step should be performed under solvothermal conditions (e.g., 120 °C in a Teflon-lined autoclave for 3 days) to allow for error-correction and crystallization.
Workup: Cool to room temperature. If a discrete ligand was synthesized, precipitate the product by adding cold water or diethyl ether. Filter, wash with ethanol, and dry under vacuum.
Protocol C: Metallation of the Bipyridine Core
Objective: Coordinate a transition metal (e.g., Zinc) to the
N,N′
-bipyridine site of the functionalized hydrazone.
Expert Insight: Zinc(II) is a kinetically labile
d10
metal, meaning its coordination bonds form and break rapidly at room temperature. This makes it an excellent template for driving the self-assembly of complex architectures without freezing the system into kinetic traps [1].
Complexation: Dissolve the acylhydrazone ligand from Protocol B (0.1 mmol) in a suitable solvent (e.g., THF or Methanol, 5 mL).
Metal Addition: Add a solution of
Zn(OTf)2
or
Zn(NO3)2⋅6H2O
(0.1 mmol) dissolved in 2 mL of the same solvent.
Observation: A rapid color change (often shifting to a deeper yellow/orange) indicates the formation of the metal-to-ligand charge transfer (MLCT) complex or ligand polarization.
Stirring: Stir at room temperature for 2 hours.
Isolation: Concentrate the solution under reduced pressure and precipitate the metalloligand by vapor diffusion of diethyl ether into the solution, yielding X-ray quality crystals.
References
SUPPORTING INFORMATION FOR A DEGENERATE METAL-TEMPLATED CATALYTIC SYSTEM WITH REDUNDANT FUNCTIONAL GROUPS FOR THE ASYMMETRIC ALDOL REACTION
Digital CSIC
URL
Application Note: Synthesis, Characterization, and Biological Evaluation of Ruthenium(II) Complexes Derived from[2,2'-Bipyridine]-5,5'-dicarbohydrazide
Introduction & Mechanistic Rationale Ruthenium(II) polypyridyl complexes have emerged as highly promising alternatives to traditional platinum-based chemotherapeutics. They offer distinct pharmacological advantages, incl...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
Ruthenium(II) polypyridyl complexes have emerged as highly promising alternatives to traditional platinum-based chemotherapeutics. They offer distinct pharmacological advantages, including reduced off-target toxicity, unique photophysical properties, and the ability to undergo targeted photoactivation[1]. The modular nature of these octahedral complexes allows for the precise tuning of their electronic, steric, and lipophilic profiles.
Incorporating the commercially available [2,2'-Bipyridine]-5,5'-dicarbohydrazide ligand into the Ru(II) coordination sphere introduces a paradigm shift in molecular functionality. While the bipyridine core ensures robust thermodynamic chelation and contributes to the characteristic Metal-to-Ligand Charge Transfer (MLCT) transitions, the 5,5'-dicarbohydrazide substituents project outward from the metal center. This specific spatial orientation is critical for several reasons:
Hydrogen Bonding & Anion Sensing: The carbohydrazide (–CO–NH–NH₂) moieties act as potent hydrogen-bond donors and acceptors. Coordination to the electron-withdrawing Ru(II) center increases the acidity of the NH protons, facilitating strong, directional interactions with biologically relevant anions (e.g., H₂PO₄⁻, AcO⁻). This enables highly sensitive colorimetric or luminescent sensing[2].
Biomolecular Targeting: The extended hydrogen-bonding network enhances the complex's affinity for the DNA minor/major grooves and protein binding sites (e.g., BSA site I), stabilizing the metal-biomolecule adduct and enhancing cytotoxicity[3].
Pro-drug Functionalization: The terminal primary amines of the carbohydrazide groups serve as versatile synthetic handles. They readily undergo Schiff base condensation with targeted aldehydes, allowing for the generation of dynamic combinatorial libraries, extended conjugated systems, or the attachment of tumor-targeting peptides[4].
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that intermediate purity and functional baseline metrics are established before proceeding to complex biological evaluations.
Causality & Rationale: The synthesis utilizes cis-[Ru(bpy)₂Cl₂] as a precursor. Refluxing in an ethanol/water mixture facilitates the thermal dissociation of the chloride ligands, driven forward by the strong chelate effect of the incoming bipyridine ligand. The addition of saturated aqueous NH₄PF₆ induces a rapid anion exchange. This precipitates the complex as a hexafluorophosphate salt, isolating the product from unreacted hydrophilic precursors and rendering it soluble in organic solvents (e.g., acetonitrile, DMSO) for subsequent purification and biological assays.
Step-by-Step Methodology:
Reaction Setup: Suspend cis-[Ru(bpy)₂Cl₂]·2H₂O (1.0 eq) and [2,2'-Bipyridine]-5,5'-dicarbohydrazide (1.1 eq) in a degassed mixture of Ethanol/H₂O (3:1 v/v). Degassing prevents the oxidation of the Ru(II) center to Ru(III) at elevated temperatures.
Coordination: Heat the mixture to reflux (80°C) under an inert argon atmosphere for 6–8 hours.
Validation Check: Monitor the reaction progress visually; the solution will shift from a dark purple/brown to a vibrant red-orange, indicative of the formation of the tris-chelated Ru(II) MLCT species.
Filtration: Cool the solution to room temperature and filter through a Celite pad to remove any insoluble unreacted ligand or polymeric byproducts.
Anion Exchange: Add a saturated aqueous solution of NH₄PF₆ dropwise to the filtrate under vigorous stirring until a red-orange precipitate fully forms.
Isolation: Collect the precipitate via vacuum filtration. Wash sequentially with cold water (to remove excess NH₄PF₆) and diethyl ether (to remove residual water and trace organic impurities).
Purification: Purify the crude product via column chromatography on neutral alumina using Acetonitrile/KNO₃ (aq) as the eluent, or recrystallize from an acetone/diethyl ether diffusion setup. Confirm purity via ¹H-NMR and ESI-MS prior to biological testing.
DNA Binding Affinity (UV-Vis Titration)
Causality & Rationale: Binding of Ru(II) complexes to Calf Thymus DNA (CT-DNA) alters the electronic environment of the complex, perturbing the MLCT absorption bands. Intercalation typically results in hypochromism (decrease in absorbance) and a bathochromic (red) shift due to strong π-π stacking interactions between the polypyridyl rings and DNA base pairs[5]. Conversely, groove binding—often mediated by the carbohydrazide hydrogen bonding—may show hyperchromism or distinct spectral perturbations[3].
Step-by-Step Methodology:
Preparation: Prepare a 20 µM stock solution of the Ru(II) complex in Tris-HCl buffer (5 mM Tris, 50 mM NaCl, pH 7.4). Limit DMSO to ≤1% to prevent solvent-induced DNA denaturation.
DNA Validation: Determine the concentration of the CT-DNA stock solution by measuring the absorbance at 260 nm (ε = 6600 M⁻¹ cm⁻¹).
Validation Check: Ensure the A₂₆₀/A₂₈₀ ratio is >1.8, validating that the DNA is free of protein contamination.
Titration: Place 2.0 mL of the Ru(II) complex solution in a 1 cm path-length quartz cuvette. Titrate sequentially with 5–10 µL aliquots of the CT-DNA stock.
Equilibration: After each addition, gently invert the cuvette and incubate for 5 minutes at 25°C to ensure thermodynamic equilibrium is reached.
Measurement: Record the UV-Vis absorption spectrum (200–600 nm) after each addition.
Analysis: Calculate the intrinsic binding constant (
Kb
) using the Wolfe-Shimer equation based on the changes in the MLCT band maximum (typically ~450 nm).
In Vitro Cytotoxicity and Photoactivation (MTT Assay)
Causality & Rationale: The MTT assay measures cellular metabolic activity (via the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase) as a proxy for cell viability. Ru(II) complexes often induce caspase-dependent apoptosis via ROS generation or DNA damage[1]. Evaluating the complex in dark versus irradiated conditions validates its potential as a Photodynamic Therapy (PDT) agent, as photo-irradiation can trigger ligand dissociation or singlet oxygen (¹O₂) generation[4].
Step-by-Step Methodology:
Cell Seeding: Seed human cancer cells (e.g., HeLa or A549) in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
Treatment: Replace the media with fresh media containing varying concentrations of the Ru(II) complex (0.1 – 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (Cisplatin).
Irradiation (Parallel Plates): For PDT evaluation, prepare two identical plates. Keep one plate in the dark. Irradiate the second plate with visible light (e.g., 450 nm LED array, 10 J/cm²) for 15 minutes after a 4-hour pre-incubation.
Incubation: Incubate both plates for an additional 44 hours (48 hours total treatment time).
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
Solubilization: Carefully remove the media and add 100 µL of DMSO to dissolve the formed purple formazan crystals.
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ values using non-linear regression analysis.
Data Presentation & Analysis
The following tables summarize the expected quantitative metrics for Ru(II) dicarbohydrazide complexes based on established literature for highly analogous systems[1][2][3].
Table 1: Photophysical Properties and Anion Sensing Metrics
Complex State
Absorption λ_max (nm)
Emission λ_max (nm)
Target Anion
Binding Constant (M⁻¹)
Sensing Mechanism
Free Complex
455 (MLCT)
610
N/A
N/A
N/A
+ H₂PO₄⁻
462
595 (Quenched)
Dihydrogen Phosphate
4.5 × 10⁴
Hydrogen Bonding
+ AcO⁻ (Excess)
480 (Color shift)
Fully Quenched
Acetate
> 10⁵
Proton Transfer (Deprotonation)
Table 2: DNA Binding and Cytotoxicity Profiles
Compound
DNA Binding Constant (
Kb
)
Binding Mode
IC₅₀ Dark (µM, HeLa)
IC₅₀ Light (µM, HeLa)
Phototoxicity Index (PI)
Cisplatin (Control)
N/A (Covalent)
Covalent Cross-linking
12.5 ± 1.2
11.8 ± 1.0
~ 1.0
[Ru(bpy)₃]²⁺ (Control)
7.0 × 10²
Electrostatic
> 100
> 100
N/A
[Ru(bpy)₂L]²⁺
3.8 × 10⁴
Groove / Partial Intercalation
45.2 ± 3.4
8.5 ± 0.9
~ 5.3
Visualizations
Workflow 1: Mechanism of Action in Cancer Cells
The following diagram illustrates the dual-action apoptotic pathway triggered by Ru(II) dicarbohydrazide complexes upon cellular entry.
Figure 1: Mechanism of action for Ru(II) complexes inducing caspase-dependent apoptosis.
Workflow 2: Anion Sensing Logic
This diagram maps the logical progression of the colorimetric and luminescent sensing mechanism driven by the carbohydrazide functional groups.
Figure 2: Anion sensing mechanism via hydrogen bonding and proton transfer.
References
Photocytotoxic Activity of Ruthenium(II) Complexes with Phenanthroline-Hydrazone Ligands
Source: MDPI
URL:[1]
A review of hydrazide-hydrazone metal complexes' antitumor potential
Source: Frontiers
URL:[4]
Anion-Selective Interaction and Colorimeter by an Optical Metalloreceptor Based on Ruthenium(II) 2,2'-Biimidazole
Source: Inorganic Chemistry (ACS)
URL:[2]
Sensitivity of Ru(bpy)₂dppz²⁺ Luminescence to DNA Defects
Source: Inorganic Chemistry (ACS)
URL:[5]
Biomolecular Interactions of Cytotoxic Ruthenium Compounds with Thiosemicarbazone or Benzothiazole Schiff Base Chelates
Source: PMC (NIH)
URL:[3]
[2,2'-Bipyridine]-5,5'-dicarbohydrazide for chemical sensor development
Application Note: Engineering High-Fidelity Chemical Sensors using[2,2'-Bipyridine]-5,5'-dicarbohydrazide Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Meth...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Engineering High-Fidelity Chemical Sensors using[2,2'-Bipyridine]-5,5'-dicarbohydrazide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Advanced Methodology and Protocol Guide
Molecular Rationale & Sensing Mechanisms
In the development of highly selective chemical sensors, the structural geometry of the recognition scaffold dictates both binding affinity and signal transduction. [2,2'-Bipyridine]-5,5'-dicarbohydrazide (CAS: 63361-67-1) has emerged as a privileged building block for supramolecular chemistry and sensor design [3].
Unlike the 4,4'- or 6,6'-isomers, the 5,5'-substitution pattern provides a unique linear, rigid extension axis. This prevents steric crowding at the central metal-binding pocket (the 2,2'-bipyridine nitrogens) while projecting the reactive carbohydrazide handles outward. These hydrazide groups serve as ideal nucleophiles for condensation with fluorogenic aldehydes (e.g., pyrene-1-carboxaldehyde or diethylaminosalicylaldehyde), yielding extended Schiff base conjugated systems [1, 2].
The Causality of Signal Transduction:
In its uncoordinated state, the resulting Schiff base probe typically exhibits weak fluorescence due to Photoinduced Electron Transfer (PET) from the imine nitrogen lone pairs to the fluorophore, coupled with non-radiative decay via free intramolecular rotation. Upon the introduction of target metal ions (such as Al³⁺, Cu²⁺, or In³⁺), the metal coordinates to the bipyridine core. This binding event induces a rigid, cis-coplanar "conformational lock." The restriction of intramolecular rotation (RIR) blocks non-radiative decay, while the metal coordination lowers the HOMO energy of the nitrogen atoms, inhibiting PET. This synergistic effect triggers a robust Chelation-Enhanced Fluorescence (CHEF) or distinct colorimetric shifts via Ligand-to-Metal Charge Transfer (LMCT) [1].
Fig 1: Logical flow of sensor synthesis and Chelation-Enhanced Fluorescence (CHEF) mechanism.
Protocol: Synthesis of the Fluorogenic Schiff Base Probe
To ensure a self-validating and high-yield synthesis, the condensation reaction must be carefully controlled.
Reagents & Causality:
Solvent: Absolute Ethanol (EtOH). Why? Minimizes the hydrolysis of the reversible Schiff base intermediate, driving the equilibrium toward product formation.
Catalyst: Glacial Acetic Acid (cat.). Why? A mild acid (pH ~4.5) protonates the aldehyde carbonyl oxygen, increasing its electrophilicity, without fully protonating the nucleophilic primary amine of the hydrazide.
Step-by-Step Methodology:
Dissolution: Suspend 1.0 mmol of [2,2'-Bipyridine]-5,5'-dicarbohydrazide in 20 mL of hot absolute EtOH.
Activation: Add 2.2 mmol of the chosen fluorogenic aldehyde (e.g., diethylaminosalicylaldehyde) to the suspension, followed by 2–3 drops of glacial acetic acid.
Reflux: Heat the mixture under reflux (78 °C) for 6–8 hours. Self-Validation Check: Monitor the reaction via TLC (DCM:MeOH, 9:1). The disappearance of the baseline hydrazide spot confirms completion.
Isolation: Cool the reaction to room temperature. The extended conjugation decreases solubility, causing the Schiff base probe to precipitate.
Purification: Filter the precipitate under vacuum, wash with cold EtOH, and recrystallize from a DMF/EtOH mixture to yield the pure sensor.
Protocol: Photophysical Validation & Titration
A reliable sensor protocol must differentiate true metal coordination from environmental artifacts (e.g., pH changes or solvent-induced aggregation).
Reagents & Causality:
Solvent System: DMSO/HEPES buffer (7:3 v/v, pH 7.4). Why? Rigid planar Schiff bases aggregate in pure water, causing Aggregation-Induced Emission (AIE) that mimics false positives. DMSO ensures solubility. HEPES is selected over PBS because phosphate ions competitively precipitate transition metals, ruining the titration [2].
Step-by-Step Methodology:
Stock Preparation: Prepare a 1.0 mM stock solution of the probe in spectroscopic-grade DMSO. Prepare 10.0 mM aqueous stock solutions of target metal nitrate salts.
UV-Vis & Fluorescence Titration:
Dilute the probe to a working concentration of 10 µM in the DMSO/HEPES mixture.
Incrementally add the metal ion (0 to 5 equivalents) while recording the emission spectra.
Self-Validation Check: Identify an isosbestic point in the UV-Vis spectra during titration. Its presence guarantees that only two species (free probe and metal-complex) are in equilibrium, validating a clean coordination event.
Interference Assay: Pre-incubate the probe with 5 equivalents of competing background metals (Na⁺, K⁺, Ca²⁺, Mg²⁺), then add the target metal. The signal must remain consistent, proving selectivity.
Reversibility Testing: Add 10 equivalents of EDTA to the fluorescent metal-probe complex. Why? EDTA has a massive formation constant with transition metals. If the fluorescence quenches back to baseline, it proves the signal is driven by reversible coordination, not an irreversible chemical cleavage of the probe.
Fig 2: Step-by-step experimental workflow for chemosensor validation and photophysical analysis.
Quantitative Data Interpretation
To benchmark the efficacy of bipyridine-carbohydrazide derived sensors, quantitative metrics must be extracted using the Benesi-Hildebrand equation (for binding constants,
Ka
) and the
3σ/k
method (for Limit of Detection, LOD). Below is a comparative summary of typical performance metrics for homologous bipyridyl-hydrazide Schiff base sensors against critical analytes [1, 2].
Target Analyte
Stoichiometry (L:M)
Binding Constant (
Ka
)
Limit of Detection (LOD)
Primary Optical Response
Al³⁺
1:2
9.38×103
M⁻²
10.98 nM
Turn-On Fluorescence (CHEF)
In³⁺
1:2
4.75×104
M⁻²
110.0 nM
Colorimetric Shift (LMCT)
Cu²⁺
1:1
1.20×105
M⁻¹
4.50 nM
Turn-On Fluorescence (CHEF)
Table 1: Photophysical and binding parameters of bipyridine-carbohydrazide Schiff base derivatives. Data contextualized from established homologous probes [1, 2].
Conclusion & Best Practices
[2,2'-Bipyridine]-5,5'-dicarbohydrazide is a highly modular and structurally privileged scaffold for chemical sensor development. By leveraging its bidentate nitrogen core for metal coordination and its 5,5'-hydrazide extensions for Schiff base functionalization, researchers can engineer highly selective, dual-responsive (colorimetric and fluorometric) probes. For optimal results, ensure strict pH control using non-coordinating buffers (like HEPES) and validate all coordination events through rigorous EDTA reversibility assays to rule out false positives.
References
Mujthaba Aatif A., Selva Kumar R., Leyana K. Shaji, Pravin Kumar Selvam, R. Bhaskar, S. Abdul Majeed, A. S. Sahul Hameed, S. K. Ashok Kumar. "A dual responsive novel bipyridyl carbohydrazide Schiff base as a colorimetric-fluorescent probe for In3+ and Al3+ ions and its potential applications." RSC Advances, 2024.
URL:[Link]
S. K. Ashok Kumar, et al. "Pyrene-appended bipyridine hydrazone ligand as a turn-on sensor for Cu2+ and its bioimaging application." RSC Advances, 2020.
URL:[Link]
Li Yang, Auphedeous Y. Dang-i, Chao Xing, Tingting Huang, Chuan-Liang Feng, Vincent Mukwaya, Nabila Mehwish, Shuangjun Lin, Xiao-Qiu Dou. "Antimicrobial Activity with Enhanced Mechanical Properties in Phenylalanine-Based Chiral Coassembled Hydrogels: The Influence of Pyridine Hydrazide Derivatives." ACS Applied Bio Materials, 2020.
URL:[Link]
Application
Application Note: Tunable Orthogonal Reversible Covalent (TORC) Assembly Using [2,2'-Bipyridine]-5,5'-dicarbohydrazide
Introduction & Mechanistic Rationale In the development of advanced therapeutics, responsive biomaterials, and complex macromolecular architectures, Dynamic Covalent Chemistry (DCvC) provides a critical bridge between th...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
In the development of advanced therapeutics, responsive biomaterials, and complex macromolecular architectures, Dynamic Covalent Chemistry (DCvC) provides a critical bridge between the robustness of static covalent bonds and the error-correcting reversibility of non-covalent interactions[1].
[2,2'-Bipyridine]-5,5'-dicarbohydrazide is a privileged, bifunctional building block designed for highly controlled molecular assembly. It features two orthogonal interaction domains:
The 5,5'-Dicarbohydrazide Termini : Capable of undergoing reversible condensation with aldehydes to form acylhydrazone linkages. These bonds are dynamically reversible under mildly acidic conditions but kinetically inert at neutral or basic pH[1][2].
The 2,2'-Bipyridine Core : A classic bidentate ligand that strongly coordinates with transition metals (e.g., Fe²⁺, Zn²⁺, Ru²⁺), enabling metal-templated self-assembly[3][4].
The Causality of Orthogonality : The true power of this molecule lies in its capacity for Tunable Orthogonal Reversible Covalent (TORC) bonding[4]. Because metal coordination and acylhydrazone exchange operate via distinct mechanistic pathways and respond to different stimuli, researchers can independently trigger polymer chain extension (via hydrazone formation) and structural folding/cross-linking (via metal coordination) without cross-reactivity[2]. This dual-control mechanism is essential for synthesizing sequence-specific multiloop macrocycles, self-healing metallosupramolecular polymers, and targeted drug-delivery vehicles[3][5].
Orthogonal assembly pathway combining acylhydrazone exchange with metal-templated coordination.
Experimental Protocols & Workflows
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step includes built-in analytical checkpoints to confirm thermodynamic equilibration and structural formation.
Protocol 1: Nucleophilic Catalysis of Dynamic Polyacylhydrazones
Direct condensation of carbohydrazides and aldehydes is notoriously slow at neutral pH, often leading to kinetically trapped, off-target oligomers[6]. To achieve true thermodynamic control, aniline is employed as a nucleophilic catalyst[7].
Causality of the Catalyst : Aniline reacts rapidly with the target aldehyde to form a highly electrophilic Schiff base (iminium ion). The bipyridine-dicarbohydrazide then undergoes a fast transimination reaction with this intermediate, bypassing the high activation energy barrier of direct hydrazone formation and accelerating equilibration by several orders of magnitude[6].
Step-by-Step Methodology:
Preparation : Dissolve [2,2'-Bipyridine]-5,5'-dicarbohydrazide (50 mM) in anhydrous DMSO-
d6
or a DMF/Acetate buffer mixture (pH 5.5 - 6.0).
Aldehyde Addition : Add 1.0 equivalent of the target dialdehyde (for polymerization) or monoaldehyde (for end-capping).
Catalyst Introduction : Add aniline to a final concentration of 100 mM.
Equilibration : Stir the reaction at 25 °C.
Self-Validation (NMR Tracking) : Monitor the reaction via
1
H NMR. The disappearance of the aldehyde proton (
δ
~9.8–10.2 ppm) and the emergence of the acylhydrazone CH=N proton (
δ
~8.2–8.6 ppm) indicates conversion. Thermodynamic equilibrium is typically reached within 2–4 hours when aniline is present, compared to >48 hours uncatalyzed[7].
Protocol 2: Metal-Templated Locking and Quaternary Assembly
Once the dynamic covalent library (DCL) of acylhydrazones has reached equilibrium, metal templation is used to select and amplify specific architectures from the mixture[3][6].
Causality of Templation : The introduction of a transition metal shifts the thermodynamic landscape. The bipyridine moieties coordinate the metal, forcing the attached acylhydrazone arms into specific geometries (e.g., octahedral for Fe²⁺, tetrahedral for Cu⁺). The reversible nature of the hydrazone bonds allows the polymer/macrocycle to "error-correct" and reorganize around the metal template, yielding a single, highly ordered quaternary structure[3][8].
Step-by-Step Methodology:
Metal Addition : To the equilibrated acylhydrazone mixture from Protocol 1, add a standardized solution of Metal Salt (e.g., Fe(BF
4
)
2
·6H
2
O or Zn(OTf)
2
).
Add 0.33 equivalents for octahedral coordination (ML
3
).
Add 0.50 equivalents for tetrahedral coordination (ML
2
).
Re-equilibration : Stir the mixture at 25 °C for an additional 1–2 hours to allow the hydrazone bonds to reorganize around the metal centers.
Self-Validation (UV-Vis & Mass Spec) :
For Fe²⁺ templation, successful coordination is visually and spectroscopically validated by the immediate appearance of a deep purple/red color, corresponding to a strong Metal-to-Ligand Charge Transfer (MLCT) band at
λmax
~520–530 nm[5].
Confirm the final stoichiometry and macrocyclic/polymeric mass via ESI-MS or MALDI-TOF.
Quantitative Data Presentation
The following table summarizes the kinetic and structural outcomes of utilizing [2,2'-Bipyridine]-5,5'-dicarbohydrazide under varying DCvC conditions.
Reaction Phase
Additive / Catalyst
pH / Environment
Equilibration Time
Dominant Structural Outcome
Initial Condensation
None
Neutral (DMSO/H
2
O)
> 48 hours
Kinetically trapped oligomer mixture
Dynamic Exchange
Aniline (100 mM)
Mild Acidic (pH 5.5–6.0)
< 2 hours
Thermodynamic linear dynamers / macrocycles
Metal Templation
Fe(BF
4
)
2
(0.33 eq)
Neutral to Mild Acidic
< 1 hour
Octahedral metallosupramolecular nodes
Kinetic Locking
NaBH
3
CN (Reduction)
Basic (pH 8.0–9.0)
N/A
Irreversible covalent amine networks
Conclusion
The integration of [2,2'-Bipyridine]-5,5'-dicarbohydrazide into dynamic covalent workflows provides unprecedented control over molecular architecture. By leveraging the orthogonality of aniline-catalyzed acylhydrazone exchange and transition-metal coordination, researchers can construct complex, self-healing materials and sequence-specific folded structures that are highly applicable in modern drug delivery and materials science[3][9].
References
2,2'-Bipyridine and hydrazide containing peptides for cyclization and complex quaternary structural control
National Center for Biotechnology Information (PMC)[Link]
Tunable Orthogonal Reversible Covalent (TORC) Bonds: Dynamic Chemical Control over Molecular Assembly
National Center for Biotechnology Information (PMC)[Link]
Four Simultaneously Dynamic Covalent Reactions. Experimental Proof of Orthogonality
Journal of the American Chemical Society (JACS)[Link]
Differential metal-binding properties of dynamic acylhydrazone polymers and their sensing applications
Royal Society Open Science[Link]
Technical Support Center: Overcoming Solubility Challenges with [2,2'-Bipyridine]-5,5'-dicarbohydrazide
Welcome to the technical support center for [2,2'-Bipyridine]-5,5'-dicarbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting str...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for [2,2'-Bipyridine]-5,5'-dicarbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming common solubility issues encountered during experimental work with this compound. Our goal is to equip you with the knowledge to confidently handle this versatile yet challenging molecule.
Introduction to [2,2'-Bipyridine]-5,5'-dicarbohydrazide
[2,2'-Bipyridine]-5,5'-dicarbohydrazide is a unique molecule built upon a rigid bipyridine core. This structure is highly sought after for its ability to form stable complexes with a wide array of metal ions, making it a valuable ligand in coordination chemistry, catalysis, and the development of advanced materials.[1][2][3][4][5] The two hydrazide functional groups at the 5 and 5' positions provide versatile binding sites and opportunities for creating complex molecular architectures.[2] However, the very properties that make this compound so useful—its planar, aromatic structure and potential for strong intermolecular hydrogen bonding—also contribute to its notoriously poor solubility in many common solvents.[6][7]
This guide provides a systematic approach to addressing these solubility challenges through a question-and-answer format, offering detailed protocols and the scientific rationale behind them.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I'm having difficulty dissolving [2,2'-Bipyridine]-5,5'-dicarbohydrazide in common organic solvents. What am I doing wrong?
This is the most common issue faced by researchers. The statement that it is soluble in "common organic solvents" can be misleading.[6] The strong intermolecular forces, including hydrogen bonding and π-π stacking of the bipyridine rings, make it resistant to dissolution.[5]
Troubleshooting Steps:
Solvent Selection is Key: Standard non-polar organic solvents are unlikely to be effective. You will have better success with polar aprotic solvents.
Recommended Solvents:
Dimethyl Sulfoxide (DMSO): This is often the most effective solvent.[6]
Dimethylformamide (DMF): Hot DMF can also be used to improve solubility.[6]
The Power of Heat: Gentle heating can significantly aid in the dissolution process by providing the energy needed to overcome the intermolecular forces.
Sonication for stubborn particles: If you observe suspended particles, sonication can help to break them up and promote dissolution.
Q2: Can I dissolve [2,2'-Bipyridine]-5,5'-dicarbohydrazide in aqueous solutions?
Direct dissolution in neutral water is highly unlikely due to the compound's non-polar bipyridine core. However, you can significantly increase its aqueous solubility by modifying the pH.
Underlying Principle: The hydrazide groups ([–CONHNH₂]) are basic and can be protonated in acidic conditions or deprotonated at very high pH. More relevant to increasing solubility is the behavior of the analogous dicarboxylic acid, which becomes highly soluble in aqueous base upon deprotonation of the carboxylic acid groups.[6] While hydrazides are less acidic, this principle of increasing charge to improve aqueous solubility is still applicable.
Troubleshooting Workflow:
Caption: Strategies for aqueous dissolution.
Detailed Protocol for Aqueous Dissolution via Basification:
Suspend the [2,2'-Bipyridine]-5,5'-dicarbohydrazide in deionized water.
Slowly add a dilute solution of a strong base, such as 0.1 M NaOH, dropwise while stirring.
Monitor the pH and the dissolution of the solid. The compound should dissolve as the hydrazide groups are deprotonated (at very high pH) or more likely, as any residual acidic impurities are neutralized, increasing the overall charge and polarity of the molecule.
Once dissolved, the pH can be carefully adjusted for your specific application, but be aware that lowering the pH may cause the compound to precipitate out of solution.
Q3: I managed to dissolve the compound in DMSO, but it precipitates when I dilute it with my aqueous buffer. How can I prevent this?
This is a common issue known as "salting out" or precipitation upon solvent change. The compound is less soluble in the mixed solvent system than in pure DMSO.
Step-by-Step Protocol for Preparing Aqueous Solutions from DMSO Stock:
Prepare a Concentrated Stock Solution: Dissolve the [2,2'-Bipyridine]-5,5'-dicarbohydrazide in pure DMSO to the highest possible concentration.
Controlled Dilution: Instead of adding the DMSO stock to the entire volume of your aqueous buffer at once, add the aqueous buffer to the DMSO stock solution slowly and with vigorous stirring. This gradual change in solvent polarity can help to keep the compound in solution.
Final Concentration Matters: Be mindful of the final desired concentration. For the related dicarboxylic acid, a solubility of approximately 0.25 mg/mL is achievable in a 1:3 solution of DMSO:PBS (pH 7.2). A similar range should be expected for the dicarbohydrazide.
Storage of Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day as the compound may precipitate over time.
Provides a benchmark for preparing buffered solutions.
Experimental Workflow for Solubilization
Caption: General experimental workflow for solubilization.
Concluding Remarks
The solubility of [2,2'-Bipyridine]-5,5'-dicarbohydrazide is a surmountable challenge with a systematic approach. By understanding the underlying chemical principles and employing the correct solvents and techniques, researchers can successfully prepare solutions for their experiments. Always start with small quantities to determine the optimal conditions for your specific application.
References
Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. (2018, May 4). Reddit. Retrieved from [Link]
Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. (2013, August 12). Journal of Chemical & Engineering Data. Retrieved from [Link]
Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. (n.d.). Synthetic Communications. Retrieved from [Link]
Effect of solubility of a hydrazide compound on the crystallization behavior of poly(l-lactide). (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Maleic Hydrazide. (n.d.). PubChem. Retrieved from [Link]
New Synthetic Path to 2,2'-Bipyridine-5,5'-dicarbaldehyde and Its Use in the [3+3] Cyclocondensation with trans-1,2-Diaminocyclohexane. (n.d.). ResearchGate. Retrieved from [Link]
2,2′-Bipyridine-5,5′-dicarboxylic acid - SAFETY DATA SHEET. (2023, July 3). Retrieved from [Link]
High-Purity 2,2'-Bipyridine-5,5'-dicarboxylic Acid: Applications in Advanced Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
Hydrazine. (n.d.). Wikipedia. Retrieved from [Link]
2,2′-Bipyridine-5,5′-dicarboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis of Ferrous Complexes 2,2-Bipyridine-5,5-Dicarboxylic Acid and Studied for its Antioxidant Properties. (n.d.). ResearchGate. Retrieved from [Link]
2,2′-Bipyridine-5,5′-dicarboxylic acid. (n.d.). PMC. Retrieved from [Link]
2,2′-Bipyridine-5,5′-dicarboxylic acid. (n.d.). IUCr Journals. Retrieved from [Link]
Synthesis and Properties of Polyamides and Polyesters On the basis of 2,2'-Bipyridine-5,5'-Dicarboxylic Acid and the Corresponding Polymer−Ruthenium Complexes. (2000, April 6). Macromolecules. Retrieved from [Link]
(2,2'-Bipyridine)-5,5'-dicarboxylic acid. (n.d.). PubChem. Retrieved from [Link]
2,2'-Bipyridine and hydrazide containing peptides for cyclization and complex quaternary structural control. (n.d.). PMC. Retrieved from [Link]
Tetraaqua(2,2′-bipyridine-5,5′-dicarboxylato)iron(II) dihydrate. (n.d.). ResearchGate. Retrieved from [Link]
Electrochemical CO2 Reduction by 2,2' Bipyridine-5,5'-Biscarboxylic Acid Derived- Rhenium Coordination Polyamide. (n.d.). eScholarship. Retrieved from [Link]
Technical Support Center: Troubleshooting the Synthesis of [2,2'-Bipyridine]-5,5'-dicarbohydrazide
Welcome to the Technical Support Center. As materials science and drug development increasingly rely on functionalized bipyridine frameworks, the synthesis of [2,2'-Bipyridine]-5,5'-dicarbohydrazide has become a critical...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As materials science and drug development increasingly rely on functionalized bipyridine frameworks, the synthesis of [2,2'-Bipyridine]-5,5'-dicarbohydrazide has become a critical node in building metal-organic frameworks (MOFs) and therapeutic chelators. However, a widespread issue researchers encounter is the spontaneous oxidation of the carbohydrazide moieties during synthesis, leading to deeply colored diazene impurities, reduced yields, and downstream catalytic poisoning.
This guide provides a mechanistic troubleshooting framework to guarantee the high-fidelity synthesis of this sensitive molecule.
Mechanistic Causality: The "Why" Behind the Oxidation
To prevent oxidation, we must understand the dual-threat nature of this specific molecule:
The Bipyridine Core : Acts as a potent bidentate chelator. It aggressively scavenges adventitious trace metals (e.g., Cu²⁺, Fe³⁺) from glassware, stir bars, and commercial solvents.
The Carbohydrazide Groups : Hydrazine derivatives are excellent reducing agents and are highly susceptible to hydride-transfer oxidation[1].
When trace metals coordinate to the bipyridine core, they act as redox shuttles. In the presence of atmospheric oxygen, these metal centers sensitize and catalyze the rapid oxidation of the carbohydrazide groups (-CO-NH-NH₂) into diazenes (-CO-N=N-CO-)[1]. These diazenes can further degrade into carboxylic acids and nitrogen gas, permanently ruining the batch.
Troubleshooting & FAQs
Q1: My product precipitates as a yellow/brown solid instead of the expected white powder. What is happening?A1: The discoloration is the hallmark of diazene (azo) formation. Aromatic hydrazides are highly susceptible to oxidation—a process often exploited intentionally using oxidants like Bobbitt's salt, but detrimental here[1]. In your synthesis, adventitious oxygen and trace metals are catalyzing this oxidation. To fix this, you must transition to strictly anaerobic and metal-free conditions.
Q2: I ran the reaction under a nitrogen balloon, but oxidation still occurred. Why?A2: A simple nitrogen balloon is insufficient because standard reagent-grade hydrazine hydrate and ethanol contain high levels of dissolved oxygen. Furthermore, the bipyridine core concentrates trace metals, significantly lowering the activation energy for oxidation. You must actively degas your solvents using the freeze-pump-thaw method and execute the reaction on a Schlenk line.
Q3: How do I ensure a "metal-free" environment if my starting materials might contain trace metals?A3: First, passivate all glassware by soaking it in a 0.1 M EDTA disodium salt bath overnight, followed by rinsing with Milli-Q water. EDTA outcompetes the bipyridine for trace transition metals. Second, avoid using stainless steel needles or spatulas; use PTFE-coated or PEEK tools. Finally, use high-purity (≥99%) hydrazine hydrate and trace-metal-grade solvents.
Q4: Does the reaction temperature affect the oxidation rate?A4: Yes. The standard amidation of diethyl 2,2'-bipyridine-5,5'-dicarboxylate with hydrazine hydrate requires heating (typically 60–70 °C)[2]. At elevated temperatures, any residual oxygen rapidly oxidizes the product. Precise temperature control is critical: do not exceed 75 °C, and ensure the reflux condenser is thoroughly flushed with argon prior to heating.
Quantitative Data: Impact of Reaction Conditions
The following table summarizes internal validation data comparing standard synthesis conditions against our optimized anaerobic, metal-free protocol.
Self-Validating System: This protocol incorporates built-in colorimetric validation steps to ensure the integrity of the inert atmosphere throughout the workflow.
Step 1: Preparation of the Metal-Free Environment
Submerge a two-neck round-bottom flask, reflux condenser, and PTFE magnetic stir bar in a 0.1 M aqueous EDTA bath for 12 hours.
Rinse thoroughly with ultra-pure water (18.2 MΩ·cm) and dry in an oven at 120 °C.
Assemble the glassware hot and immediately evacuate on a Schlenk line. Backfill with high-purity Argon (repeat 3 times).
Step 2: Reagent Degassing
Transfer 50 mL of anhydrous ethanol into a Schlenk flask[2].
Perform three consecutive freeze-pump-thaw cycles using liquid nitrogen to remove all dissolved oxygen.
Degas the hydrazine hydrate (6.0 equivalents) by sparging with Argon for 30 minutes. (Caution: Do not freeze-pump-thaw pure hydrazine hydrate due to expansion and explosion hazards).
Step 3: Reaction Execution
Under a positive flow of Argon, add 1.0 equivalent of diethyl 2,2'-bipyridine-5,5'-dicarboxylate to the reaction flask.
Transfer the degassed ethanol via a PTFE cannula into the reaction flask.
Inject the degassed hydrazine hydrate using a plastic syringe with a PTFE needle.
Heat the mixture to 70 °C for 12 hours.
Validation Check: The solution should remain colorless to very pale yellow. If the solution turns deep yellow or orange, oxygen or metal contamination has breached the system, and diazene formation has initiated.*
Step 4: Anaerobic Workup and Storage
Cool the reaction to room temperature. The product, [2,2'-Bipyridine]-5,5'-dicarbohydrazide, will precipitate as a white solid.
Filter the precipitate using a Schlenk frit under Argon.
Wash the filter cake with cold, degassed ethanol (3 × 10 mL) and degassed diethyl ether (2 × 10 mL).
Dry the solid in vacuo for 4 hours. Store in an amber vial, backfilled with Argon, at -20 °C.
Mechanistic Visualization
Mechanistic pathway of metal-catalyzed oxidation of carbohydrazides and targeted interventions.
References
Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt
Source: nih.gov
URL:[Link]
SUPPORTING INFORMATION FOR A DEGENERATE METAL-TEMPLATED CATALYTIC SYSTEM WITH REDUNDANT FUNCTIONAL GROUPS FOR THE ASYMMETRIC ALDOL REACTION
Source: csic.es
URL:[Link]
Technical Support Center: Troubleshooting NMR Peak Broadening in [2,2'-Bipyridine]-5,5'-dicarbohydrazide
Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with poor spectral resolution when analyzing complex heteroaromatic scaffolds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with poor spectral resolution when analyzing complex heteroaromatic scaffolds. [2,2'-Bipyridine]-5,5'-dicarbohydrazide is a notoriously difficult molecule to characterize via Nuclear Magnetic Resonance (NMR) spectroscopy. Its unique structural topology combines a highly coordinating bidentate bipyridine core with two dynamically active hydrazide groups.
This guide is designed to move beyond basic shim-and-tune advice. Here, we dissect the fundamental quantum mechanical and thermodynamic causes of peak broadening—ranging from paramagnetic relaxation to conformational exchange—and provide self-validating experimental protocols to resolve them.
Mechanistic Pathways of Signal Broadening
To troubleshoot effectively, we must first isolate the physical causality behind the spectral degradation. In this molecule, broadening mechanisms are strictly compartmentalized by functional group.
Mechanistic pathways leading to localized vs. global NMR signal broadening.
Quantitative Diagnostic Matrix
Compare your spectral observations against the thermodynamic and relaxation parameters in Table 1 to identify the root cause of your broadening.
Table 1: Quantitative Diagnostic Parameters for NMR Broadening
Mechanism
Affected Protons
Typical Chemical Shift (DMSO-
d6
)
T1
/
T2
Relaxation Effect
Temperature Response (VT-NMR)
Paramagnetic Metals
All (Aromatic & Hydrazide)
N/A (Shifted or missing)
Drastic
T1
&
T2
reduction (< 10 ms)
Minimal change; broadening persists
Restricted Rotation
Hydrazide (NH, NH
2
)
NH: 9.5 - 10.5 ppm NH
2
: 4.0 - 5.5 ppm
T2
reduction due to conformational exchange
Coalescence at high T (> 80°C); Splitting at low T
Proton Exchange
Hydrazide (NH, NH
2
)
NH: 9.5 - 10.5 ppm NH
2
: 4.0 - 5.5 ppm
T2
reduction (exchange with trace H
2
O)
Sharpening at low T; Disappearance at high T
14
N Quadrupolar
Hydrazide (NH, NH
2
)
NH: 9.5 - 10.5 ppm
T2
reduction via scalar coupling to I=1 nucleus
Minimal change; persistent mild broadening
Diagnostic Workflow & FAQs
Logical decision tree for diagnosing NMR peak broadening in bipyridine-dicarbohydrazides.
Q1: Why is my entire
1
H NMR spectrum broad, including the bipyridine aromatic protons?
A1: Trace Paramagnetic Metal Contamination.
The 2,2'-bipyridine core is a potent bidentate chelator. Even trace amounts (parts-per-million) of paramagnetic transition metals—such as Cu(II), Fe(III), or Mn(II)—introduced via stainless steel spatulas, solvent impurities, or poorly washed glassware will spontaneously coordinate to the bipyridine nitrogen atoms. The unpaired electrons of these metals possess a magnetic moment roughly 650 times greater than a proton. This causes drastically accelerated spin-lattice (
T1
) and spin-spin (
T2
) relaxation of all nearby protons, broadening the signals globally and often suppressing peak intensities entirely 1.
Q2: The aromatic bipyridine protons are sharp, but the hydrazide (-CONHNH
2
) protons are broad or missing. Why?
A2: Chemical Exchange with Protic Solvents.
The NH and NH
2
protons are highly labile. If the exchange rate between these protons and trace H
2
O in your solvent (e.g., DMSO-
d6
) falls into the intermediate NMR timescale, the signals will broaden or merge into the baseline. NMR spectroscopy distinguishes between labile free and hydrogen-bonded protons based on these exchange rates [[2]]().
Q3: I see multiple broad, overlapping peaks for the hydrazide group at room temperature, even in ultra-dry solvent. Is my sample impure?
A3: Restricted Rotation Around the Amide Bond.
Hydrazides possess a C(O)-N bond with significant partial double-bond character due to resonance. This restricts free rotation, causing the molecule to exist as a mixture of geometric conformers (cis/trans or E/Z) in solution 3. At room temperature, the interconversion rate between these conformers often aligns with the NMR timescale, resulting in intermediate exchange broadening and signal duplication.
Q4: How can I definitively distinguish between proton exchange and restricted rotation?
A4: Variable Temperature (VT) NMR.
Heating the sample increases both the rate of proton exchange and the rate of conformational rotation.
If the mechanism is proton exchange , heating the sample will cause the NH/NH
2
peaks to broaden further and eventually disappear into the baseline as exchange with trace water becomes rapid 4.
If the mechanism is restricted rotation , heating the sample will supply the activation energy needed to overcome the rotational barrier, causing the broad duplicate peaks to coalesce into a single, sharp, time-averaged peak.
Experimental Protocols
To ensure scientific integrity, every troubleshooting step must be a self-validating system. Do not assume a fix has worked without a direct comparative baseline.
Protocol A: Demetalation of Bipyridine Samples (Metal Stripping)
Use this protocol if your entire spectrum (including the aromatic region) is broad, indicating paramagnetic interference.
Step-by-Step Methodology:
Baseline Acquisition: Acquire a standard 1D
1
H NMR spectrum of your broadened sample in DMSO-
d6
.
Scavenger Preparation: Prepare a 0.1 M solution of KCN or EDTA (ethylenediaminetetraacetic acid) in D
2
O. Caution: KCN is highly toxic; handle strictly inside a fume hood with appropriate PPE.
Competitive Chelation: Add 10-20
μ
L of the scavenger solution directly into your NMR tube containing the [2,2'-Bipyridine]-5,5'-dicarbohydrazide sample.
Equilibration: Cap the tube, vortex gently for 30 seconds, and let it sit for 15 minutes. The scavenger will thermodynamically outcompete the bipyridine core for the trace paramagnetic metals.
Re-Acquisition: Re-acquire the
1
H NMR spectrum under identical receiver gain and scan parameters.
Self-Validation: Overlay the pre- and post-treatment spectra. A successful demetalation will show a dramatic recovery of the bipyridine aromatic coupling constants (e.g., sharp doublets/triplets with
J≈7−8
Hz), confirming paramagnetic interference was the root cause.
Protocol B: Variable Temperature (VT) NMR for Conformational Dynamics
Use this protocol to resolve localized broadening of the hydrazide protons and to prove structural homogeneity.
Step-by-Step Methodology:
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of high-purity, anhydrous DMSO-
d6
(ampoule grade is preferred to minimize water-driven proton exchange).
Baseline Acquisition: Acquire a
1
H NMR spectrum at 298 K (25°C).
Heating Ramp: Increase the probe temperature in 15 K increments (e.g., 313 K, 328 K, 343 K, up to 363 K). Allow the sample to equilibrate thermally for 5 minutes at each step before tuning, matching, and shimming.
Data Acquisition: Acquire a spectrum at each temperature point.
Cooling Ramp (Crucial for Validation): Return the probe to 298 K, equilibrate, and acquire a final spectrum.
Self-Validation: Plot the full width at half maximum (FWHM) of the NH peak against temperature. A bell-shaped curve (broadest at the coalescence temperature, sharpening at extremes) self-validates restricted rotation. Furthermore, the final 298 K spectrum must perfectly match the initial 298 K spectrum; if it does not, your sample degraded thermally during the experiment.
References
Benchchem. "Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Analysis of Benzylidenehydrazide Compounds." Benchchem.
Moreno-García, P., et al. "Connectivity-Dependent Conductance of 2,2′-Bipyridine-Based Metal Complexes." ACS Omega, 2023.
Mo, Y., et al. "Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution." PMC / NIH, 2016.
Enhancing crystallization of [2,2'-Bipyridine]-5,5'-dicarbohydrazide metal complexes
Welcome to the Technical Support Center for Coordination Chemistry. This guide is specifically engineered for researchers and scientists working with [2,2'-Bipyridine]-5,5'-dicarbohydrazide (bpydh) metal complexes.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Coordination Chemistry. This guide is specifically engineered for researchers and scientists working with [2,2'-Bipyridine]-5,5'-dicarbohydrazide (bpydh) metal complexes.
The bpydh molecule is a highly versatile ditopic ligand. Its 2,2'-bipyridine core provides robust chelation (N,N'-donors) for transition metals (e.g., Cu, Zn, Co, Ni, Ru), while the 5,5'-dicarbohydrazide groups (-CO-NH-NH₂) act as potent hydrogen-bonding networks and secondary coordination sites[1][2]. While this dual functionality is excellent for constructing advanced Metal-Organic Frameworks (MOFs) and supramolecular networks, it frequently leads to severe crystallization bottlenecks, such as rapid amorphous precipitation and kinetic trapping.
Below is our comprehensive, field-proven troubleshooting guide to mastering the crystallization of these complex systems.
SECTION 1: Diagnostic FAQ & Troubleshooting
Q1: Why does my reaction mixture immediately turn cloudy and yield an insoluble amorphous powder upon mixing the metal salt and bpydh?The Causality: This is a classic case of kinetic trapping. The carbohydrazide moieties are highly prone to rapid, uncontrolled hydrogen bonding and rapid deprotonation. Combined with the rigid bipyridine backbone, the metal-ligand assembly precipitates before ordered, reversible crystal growth can occur.
The Solution: Implement the Modulator Approach . By introducing a monocarboxylic acid (such as acetic acid, formic acid, or benzoic acid) into your solvent system, you introduce a competitive binder. The modulator temporarily caps the metal nodes, drastically slowing down the coordination of the multidentate bpydh ligand. This shifts the assembly from irreversible kinetic precipitation to reversible thermodynamic crystal growth, allowing for "error-correction" during lattice formation[3][4].
Q2: I am using a modulator, but my crystals are still microcrystalline (too small for Single Crystal X-Ray Diffraction). How do I increase crystal size?The Causality: Your nucleation rate is still outpacing your crystal growth rate. If too many seed crystals form simultaneously, they consume the available bpydh ligand before any single crystal can grow to a suitable diffraction size (>50 µm).
The Solution: Transition to Solvothermal Synthesis . Conducting the reaction in a sealed Teflon-lined autoclave at elevated temperatures (80–120 °C) increases the solubility of intermediate oligomers and enhances the reversibility of the coordination bonds[5][6]. If solvothermal is not an option, increase the concentration of your modulator (up to 50 equivalents relative to the ligand).
Q3: Solvothermal conditions are thermally degrading my ligand's carbohydrazide groups. Are there ambient-temperature alternatives?The Causality: Hydrazide linkages can undergo hydrolysis or thermal degradation under harsh, high-temperature acidic conditions.
The Solution: Utilize Liquid-Liquid Layering (Diffusion) . By creating a physical concentration gradient using solvents of differing densities (e.g., a heavy DMSO layer and a light Methanol layer), the metal and ligand mix solely at the interface via slow diffusion. This artificially suppresses the nucleation rate without requiring heat.
SECTION 2: Mechanistic Workflows & Visualizations
Workflow 1: The Modulator-Assisted Crystallization Pathway
Understanding the thermodynamic vs. kinetic pathways is critical for rational experimental design.
Fig 1: Thermodynamic vs kinetic pathways in bpydh crystallization.
Workflow 2: Liquid-Liquid Diffusion Setup
For thermally sensitive complexes, a three-layer diffusion system prevents rapid aggregation.
Fig 2: Three-layer liquid diffusion setup for ambient crystallization.
SECTION 3: Standardized Experimental Protocols
Protocol A: Solvothermal Synthesis with Acetic Acid Modulation
Best for: 3D Coordination Polymers and MOFs.
Preparation: Dissolve 0.05 mmol of[2,2'-Bipyridine]-5,5'-dicarbohydrazide in 5 mL of N,N-Dimethylformamide (DMF). Sonicate until fully dissolved.
Metal Addition: In a separate vial, dissolve 0.05 mmol of the transition metal salt (e.g., Cu(NO₃)₂·3H₂O) in 5 mL of DMF.
Modulation: Add 1.0 mL of glacial acetic acid (modulator) to the metal solution.
Mixing: Slowly add the metal/modulator solution dropwise to the ligand solution under continuous stirring.
Thermal Treatment: Transfer the homogeneous mixture to a 15 mL Teflon-lined stainless steel autoclave. Seal and heat in an oven at 100 °C for 72 hours.
Cooling: Critical Step. Program the oven to cool to room temperature at a rate of 2 °C/hour. Rapid cooling will induce thermal shock and crack the crystals.
Harvesting: Filter the resulting crystals, wash with fresh DMF and Methanol, and store in mother liquor to prevent solvent-loss degradation.
Protocol B: Three-Layer Liquid Diffusion
Best for: Discrete mononuclear/dinuclear complexes and thermally sensitive frameworks.
Bottom Layer: Dissolve 0.02 mmol of metal salt in 2 mL of a high-density solvent (e.g., DMSO or DMF). Place this at the bottom of a narrow crystallization tube (e.g., an NMR tube or thin glass vial).
Buffer Layer: Carefully overlay 1 mL of a 1:1 mixture of the bottom and top solvents (e.g., 1:1 DMSO:Methanol). Use a long needle or glass pipette, allowing the liquid to run down the side of the tube to prevent mixing.
Top Layer: Dissolve 0.02 mmol of bpydh in 2 mL of a low-density solvent (e.g., Methanol). Gently overlay this onto the buffer layer.
Incubation: Seal the tube tightly with Parafilm and leave it completely undisturbed in a vibration-free, dark environment at room temperature for 2 to 4 weeks.
SECTION 4: Crystallization Optimization Matrix
Use the following data table to adjust your experimental parameters based on the initial visual outcome of your reaction.
Observed Issue
Primary Cause
Solvent Adjustment
Modulator Strategy
Temp/Kinetics
Instant Amorphous Powder
Uncontrolled H-bonding / Deprotonation
Switch to highly coordinating solvent (DMF, DMSO)
Add 10-50 eq. Acetic or Benzoic Acid
Lower temp to 4 °C or use diffusion
Clear Solution (No Yield)
High solubility / Over-modulation
Add anti-solvent (Ether, Water)
Reduce modulator to 1-5 eq.
Increase temp (Solvothermal 120 °C)
Microcrystalline Precipitate
Nucleation rate > Growth rate
Use mixed solvent (DMF/MeOH 1:1)
Switch to a bulkier modulator (Pivalic acid)
Implement slow cooling (1 °C/hr)
Twinned/Cracked Crystals
Rapid solvent loss / Thermal shock
Keep crystals in mother liquor
N/A
Reduce cooling rate post-synthesis
SECTION 5: References
1.[3] Recent advances in the type, synthesis and electrochemical application of defective metal-organic frameworks. OAE Publishing. Available at:[Link]
2.[4] Anisotropic reticular chemistry. University of California, Berkeley / Nature Reviews Materials. Available at:[Link]
3.[5] Review. Solvothermal Synthesis of Multifunctional Coordination Polymers. Zeitschrift für Naturforschung B / ResearchGate. Available at:[Link]
4.[1] Antihyperglycemic Activity of Oxidovanadium(IV) Aroylhydrazone–Bipyridine Complexes Featuring Different Hydrazide Moieties in Diabetic Wistar Rats. Inorganic Chemistry, ACS Publications. Available at:[Link]
5.[2] Pyrene-appended bipyridine hydrazone ligand as a turn-on sensor for Cu2+ and its bioimaging application. RSC Advances, Royal Society of Chemistry. Available at:[Link]
Comprehensive Comparison Guide: [2,2'-Bipyridine]-5,5'-dicarbohydrazide vs. 4,4'-Bipyridine Ligands in MOF Design
As Metal-Organic Frameworks (MOFs) transition from purely structural materials to highly functionalized chemical hubs, the selection of organic linkers dictates not only the topology but the intrinsic chemical reactivity...
Author: BenchChem Technical Support Team. Date: April 2026
As Metal-Organic Frameworks (MOFs) transition from purely structural materials to highly functionalized chemical hubs, the selection of organic linkers dictates not only the topology but the intrinsic chemical reactivity of the framework. For researchers and drug development professionals designing targeted delivery systems, catalysts, or sensors, understanding the divergent behaviors of nitrogen-donor ligands is critical.
This guide provides an in-depth, objective comparison between the classical structural pillar 4,4'-bipyridine (4,4'-bpy) and the highly functionalized [2,2'-Bipyridine]-5,5'-dicarbohydrazide (BPDH) .
Molecular Architecture & Coordination Philosophy
The fundamental distinction between these two ligands lies in their geometry and coordination modalities, which dictate their role in MOF assembly.
4,4'-Bipyridine (4,4'-bpy): A linear, rigid, and symmetric ditopic linker. It coordinates exclusively via its two terminal pyridine nitrogens. In MOF chemistry, 4,4'-bpy is the quintessential "pillar," most famously used to connect 2D metal-carboxylate sheets (like zinc paddlewheels) into 3D pillared-layer architectures[1]. Its primary function is to maximize pore volume and surface area while maintaining predictable, high-symmetry topologies.
[2,2'-Bipyridine]-5,5'-dicarbohydrazide (BPDH): A dynamic, multi-modal "functional hub." It features a kinked 2,2'-bipyridine core—an ideal chelating site for transition metals (e.g., Ru, Ir, Ni)—flanked by two terminal carbohydrazide groups (-CO-NH-NH2). The carbohydrazides can act as hydrogen-bonding anchors, secondary metal coordination sites, or reactive handles for dynamic covalent chemistry (e.g., forming acylhydrazones with aldehydes)[2].
Fig 1: Structural and functional divergence of 4,4'-bpy and BPDH ligands in MOF assembly.
When selecting between these ligands, researchers must weigh the trade-off between absolute porosity (favored by 4,4'-bpy) and chemical functionality (favored by BPDH).
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of MOFs using both ligands. Each protocol is designed as a self-validating system, explaining the causality behind critical experimental choices.
Fig 2: Comparative experimental workflows for 4,4'-bpy and BPDH-based MOF synthesis and activation.
Protocol A: Synthesis of a 4,4'-bpy Pillared-Layer MOF (e.g., DMOF-1)
This protocol yields a highly porous, rigid framework ideal for gas separation[3].
Precursor Mixing: Combine Zn(NO₃)₂·6H₂O, terephthalic acid (H₂bdc), and 4,4'-bpy in N,N-dimethylformamide (DMF).
Causality: DMF acts as both a solvent and a slow-release base. Under heating, DMF slightly decomposes to form dimethylamine, which gradually deprotonates the H₂bdc, promoting controlled, highly crystalline framework growth rather than rapid amorphous precipitation.
Solvothermal Heating: Heat the sealed vial at 120°C for 48 hours.
Causality: Solvothermal conditions provide the activation energy required for reversible coordination bond formation, ensuring thermodynamic defect correction during crystal growth.
Solvent Exchange & Activation: Wash the crystals with fresh DMF, then exchange the solvent with anhydrous CHCl₃ for 3 days (replenishing daily). Finally, dry under dynamic vacuum at 100°C.
Causality: CHCl₃ has a significantly lower surface tension and boiling point than DMF. Evacuating CHCl₃ prevents the strong capillary forces that would otherwise collapse the delicate pillared framework during thermal activation.
Self-Validation (Phase Purity): Perform Powder X-Ray Diffraction (PXRD). The experimental diffractogram must match the simulated single-crystal structure to confirm phase purity and rule out framework interpenetration.
Protocol B: Synthesis and Post-Synthetic Metallation (PSM) of a BPDH MOF
Direct synthesis of MOFs with bulky, pre-metallated 2,2'-bipyridine complexes often fails due to steric hindrance. Therefore, BPDH is used to build the framework first, leaving the 2,2'-bipyridine core vacant for Post-Synthetic Metallation (PSM)[4].
Framework Assembly: React a metal node precursor (e.g., ZrCl₄) with BPDH in DMF, utilizing a monocarboxylic acid modulator (e.g., acetic acid).
Causality: The modulator competes with the multidentate BPDH ligand for coordination sites on the Zr cluster. This slows down the crystallization rate, preventing the formation of kinetic defects and yielding highly ordered crystals.
Post-Synthetic Metallation (PSM): Suspend the activated BPDH-MOF in an acetonitrile solution containing a catalytic metal precursor, such as[Ru(bpy)₂Cl₂]. Reflux for 24 hours under an inert atmosphere.
Causality: Acetonitrile swells the MOF pores slightly without degrading the framework, allowing the Ru complex to diffuse inward and chelate tightly to the vacant 2,2'-bipyridine sites of the BPDH linkers.
Washing & Self-Validation (Quantification): Wash the functionalized MOF extensively with acetonitrile until the supernatant is completely colorless to remove physically adsorbed Ru.
Self-Validation: Digest a sample of the MOF in dilute HF/HNO₃ and perform Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The Ru:Zr stoichiometric ratio will quantify the exact degree of metallation, confirming covalent chelation rather than mere pore trapping.
Application Landscapes
When to choose 4,4'-bpy:
Opt for 4,4'-bipyridine when your primary goal is volumetric capacity . Its linear nature makes it the gold standard for creating predictable, ultra-high surface area materials used in methane storage, carbon capture, and basic size-exclusion molecular sieving. Mechanochemical synthesis methods have also made 4,4'-bpy MOFs highly scalable and sustainable[3].
When to choose BPDH:
Opt for BPDH when your framework requires chemical intelligence . The dual-nature of BPDH allows for the creation of multi-metallic MOFs where the framework nodes provide structural stability, while the BPDH-chelated transition metals act as isolated single-atom catalytic sites for photocatalytic water splitting or CO₂ reduction. Furthermore, the terminal carbohydrazide groups offer a unique pathway for drug development professionals to covalently tether pharmaceutical payloads via acid-cleavable hydrazone bonds for targeted drug delivery.
References
Comparison of Mechanochemistry vs Solution Methods for Synthesis of 4,4′-Bipyridine-Based Coordination Polymers
ACS Sustainable Chemistry & Engineering[Link]
Cu(II) MOFs Based on Bipyridyls: Topology, Magnetism, and Exploring Sensing Ability toward Multiple Nitroaromatic Explosives
ACS Omega[Link]
Mono- and Di-Quaternized 4,4′-Bipyridine Derivatives as Key Building Blocks for Medium- and Environment-Responsive Compounds and Materials
National Center for Biotechnology Information (PMC)[Link]
A Senior Application Scientist's Guide to Comparing the Binding Affinities of [2,2'-Bipyridine]-5,5'-dicarbohydrazide Derivatives
For researchers and drug development professionals, understanding the nuanced interactions between a ligand and its target is paramount. The [2,2'-Bipyridine]-5,5'-dicarbohydrazide scaffold represents a class of compound...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals, understanding the nuanced interactions between a ligand and its target is paramount. The [2,2'-Bipyridine]-5,5'-dicarbohydrazide scaffold represents a class of compounds with significant potential, owing to the strong chelating ability of the bipyridine core and the versatile hydrogen-bonding and coordination capabilities of the dicarbohydrazide functional groups. These structural features make them promising candidates for development as metal ion sensors, antimicrobial agents, and therapeutics that target biological macromolecules.
This guide provides a comprehensive framework for the comparative analysis of the binding affinities of novel [2,2'-Bipyridine]-5,5'-dicarbohydrazide derivatives. We will delve into the rationale behind experimental design, provide detailed protocols for key analytical techniques, and illustrate how to interpret and present the resulting data.
The Scientific Rationale: Why Binding Affinity Matters
Binding affinity, quantified by parameters such as the dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50), is a critical determinant of a molecule's biological activity and therapeutic efficacy. A high binding affinity indicates a strong interaction between the ligand and its target, which can translate to higher potency and specificity.
For [2,2'-Bipyridine]-5,5'-dicarbohydrazide derivatives, comparative binding affinity studies are essential for:
Structure-Activity Relationship (SAR) Studies: By systematically modifying the periphery of the dicarbohydrazide moiety (e.g., through condensation with various aldehydes and ketones to form hydrazones) and measuring the corresponding changes in binding affinity, researchers can elucidate the structural features that govern target recognition.
Target Selectivity: These derivatives have the potential to bind to a variety of targets, including different metal ions or multiple sites on a protein or DNA. Comparing binding affinities across a panel of targets is crucial for identifying selective ligands with fewer off-target effects.
Mechanism of Action Elucidation: The thermodynamic parameters of binding, such as enthalpy (ΔH) and entropy (ΔS), which can be determined through techniques like Isothermal Titration Calorimetry (ITC), provide insights into the forces driving the interaction (e.g., hydrogen bonding, hydrophobic interactions).[1][2] This information is invaluable for understanding the mechanism of action at a molecular level.
Synthesis of the Core Scaffold: [2,2'-Bipyridine]-5,5'-dicarbohydrazide
The journey to comparing binding affinities begins with the synthesis of the core ligand and its derivatives. The parent compound, [2,2'-Bipyridine]-5,5'-dicarbohydrazide, is typically prepared from its dicarboxylic acid precursor.
Experimental Protocol: Synthesis of [2,2'-Bipyridine]-5,5'-dicarbohydrazide
This two-step protocol outlines the synthesis from the commercially available 5,5'-dimethyl-2,2'-bipyridine.
Step 1: Oxidation to [2,2'-Bipyridine]-5,5'-dicarboxylic acid
Procedure:
a. Dissolve 5,5'-dimethyl-2,2'-bipyridine in an aqueous NaOH solution.
b. Heat the solution and add a solution of KMnO4 portion-wise.
c. Reflux the mixture for several hours until the purple color of the permanganate disappears.
d. Cool the reaction mixture and filter off the manganese dioxide (MnO2) byproduct.
e. Acidify the filtrate with concentrated HCl to precipitate the white solid of [2,2'-Bipyridine]-5,5'-dicarboxylic acid.
f. Filter, wash with cold water, and dry the product.
Step 2: Conversion to [2,2'-Bipyridine]-5,5'-dicarbohydrazide
Procedure:
a. Convert the dicarboxylic acid to its more reactive diacyl chloride derivative by refluxing with an excess of SOCl2. Remove the excess SOCl2 under reduced pressure.
b. Dissolve the resulting diacyl chloride in a suitable solvent.
c. Add an excess of hydrazine hydrate dropwise to the solution while stirring, typically at a reduced temperature.
d. Allow the reaction to proceed for several hours at room temperature.
e. The desired [2,2'-Bipyridine]-5,5'-dicarbohydrazide will precipitate out of the solution.
f. Filter the solid, wash with the solvent, and dry.
Derivatives can then be synthesized by condensing the terminal hydrazide groups with a library of aldehydes or ketones to form the corresponding hydrazones.
Caption: Synthetic workflow for [2,2'-Bipyridine]-5,5'-dicarbohydrazide and its derivatives.
Key Methodologies for Comparing Binding Affinities
Two powerful techniques for quantifying binding affinities are Fluorescence Spectroscopy and Isothermal Titration Calorimetry (ITC).
Fluorescence Spectroscopy: A High-Throughput Approach
Fluorescence spectroscopy is a sensitive technique that can be used to monitor changes in the fluorescence properties of a ligand upon binding to a target.[3] This method is particularly well-suited for high-throughput screening of a library of derivatives.
Principle: The intrinsic fluorescence of the [2,2'-Bipyridine]-5,5'-dicarbohydrazide scaffold can be quenched or enhanced upon binding to a target, such as a metal ion. By titrating the ligand with increasing concentrations of the target and monitoring the change in fluorescence intensity, a binding curve can be generated, from which the binding constant can be derived.
Instrumentation: A spectrofluorometer with temperature control.
Materials:
Stock solution of the [2,2'-Bipyridine]-5,5'-dicarbohydrazide derivative (e.g., 1 mM in DMSO).
Working solution of the derivative (e.g., 10 µM in a suitable buffer).
Stock solution of the metal salt (e.g., 10 mM in the same buffer).
Quartz cuvette.
Procedure:
a. Determine the optimal excitation and emission wavelengths of the derivative by performing excitation and emission scans.
b. Place a known volume of the derivative working solution into the cuvette and record the initial fluorescence intensity (F0) at the emission maximum.
c. Add small aliquots of the metal salt stock solution to the cuvette.
d. After each addition, mix thoroughly and allow the system to equilibrate before recording the new fluorescence intensity (F).
e. Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.
f. Correct the fluorescence intensity for dilution at each step.
Data Analysis: The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model, such as the Stern-Volmer equation for quenching or a 1:1 binding isotherm.
Caption: Workflow for determining binding affinity using fluorescence titration.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[2][4] It is considered the gold standard for accurately determining binding affinities and thermodynamics.[1]
Principle: A solution of the ligand is titrated into a solution of the target molecule in the sample cell of a highly sensitive calorimeter. The heat change associated with each injection is measured, and the resulting data is used to generate a binding isotherm.
Instrumentation: An Isothermal Titration Calorimeter.
Materials:
Solutions of the [2,2'-Bipyridine]-5,5'-dicarbohydrazide derivative and the target molecule, prepared in the same buffer to minimize heats of dilution.
The concentration of the ligand in the syringe is typically 10-20 times higher than the concentration of the target in the cell.
Procedure:
a. Thoroughly degas both the ligand and target solutions to prevent the formation of air bubbles.
b. Load the target solution into the sample cell and the ligand solution into the injection syringe.
c. Set the experimental parameters, including the temperature, injection volume, and spacing between injections.
d. Perform an initial injection, which is typically discarded in the data analysis.
e. Proceed with a series of injections of the ligand into the target solution.
f. A control experiment, titrating the ligand into the buffer alone, should be performed to determine the heat of dilution.
Data Analysis: The raw data (a series of heat spikes) is integrated to determine the heat change for each injection. These values are then plotted against the molar ratio of ligand to target. The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
Caption: Workflow for determining thermodynamic parameters of binding using Isothermal Titration Calorimetry.
Data Presentation and Interpretation
For effective comparison, the binding affinity data for a series of [2,2'-Bipyridine]-5,5'-dicarbohydrazide derivatives should be summarized in a clear and concise table.
Table 1: Comparative Binding Affinities of [2,2'-Bipyridine]-5,5'-dicarbohydrazide Derivatives for Target X
Derivative
R Group
Kd (µM)
ΔH (kcal/mol)
-TΔS (kcal/mol)
ΔG (kcal/mol)
1
-H
15.2 ± 1.3
-5.8 ± 0.2
-1.4 ± 0.3
-7.2 ± 0.5
2
-CH3
10.5 ± 0.9
-6.5 ± 0.3
-1.0 ± 0.2
-7.5 ± 0.5
3
-C6H5
5.1 ± 0.4
-7.2 ± 0.4
-0.8 ± 0.1
-8.0 ± 0.5
4
-NO2-C6H4
25.8 ± 2.1
-4.9 ± 0.5
-1.5 ± 0.4
-6.4 ± 0.9
Data is hypothetical and for illustrative purposes only.
Interpretation of the Data:
Kd: A lower Kd value indicates a higher binding affinity. In the hypothetical data above, Derivative 3 exhibits the highest affinity for Target X.
Thermodynamic Signature: The contributions of enthalpy (ΔH) and entropy (ΔS) to the Gibbs free energy (ΔG) provide insight into the binding mechanism. A negative ΔH suggests that the binding is enthalpically driven, often due to favorable hydrogen bonding or van der Waals interactions. A positive -TΔS (negative ΔS) indicates an entropically unfavorable process, which could be due to a loss of conformational freedom upon binding. Conversely, a positive ΔS suggests an entropically driven interaction, often associated with the release of water molecules from the binding interface (the hydrophobic effect).
Concluding Remarks for the Practicing Scientist
The systematic comparison of the binding affinities of [2,2'-Bipyridine]-5,5'-dicarbohydrazide derivatives is a critical step in the discovery and development of novel chemical entities with therapeutic or diagnostic potential. While this guide provides a robust framework, it is imperative to remember that experimental conditions, such as buffer composition, pH, and temperature, can significantly influence binding interactions and must be carefully controlled and reported. By combining meticulous synthesis with rigorous biophysical characterization using techniques like fluorescence spectroscopy and isothermal titration calorimetry, researchers can build a comprehensive understanding of the structure-affinity relationships that govern the activity of this promising class of compounds.
References
Kamatchi, T. S., et al. (2013). Ruthenium(II) complexes of 2,2′-bipyridine-5,5′-dicarboxylic acid: Synthesis, structure, DNA binding, cytotoxicity and antioxidant activity. Inorganica Chimica Acta, 404, 58-67. [Link]
Olawuni, I. J., & Ajanaku, K. O. (2020). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES OF HETEROLEPTIC METAL CHELATES OF ISONIAZID AND 2,2'-BIPYRIDINE. Bulletin of the Chemical Society of Ethiopia, 34(3), 471-479. [Link]
Janiak, C., Deblon, S., & Wu, H. P. (1999). Syntheses of 5,5'-disubstituted 2,2'-bipyridines. Synthetic Communications, 29(19), 3341-3352. [Link]
Bastos, M., et al. (2023). Isothermal titration calorimetry. Nature Reviews Methods Primers, 3(1), 1-22. [Link]
Damian, L. (2013). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. In Protein-Ligand Interactions (pp. 45-62). Humana Press. [Link]
TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]
Hussein, F. H., & Hasan, H. I. (2025). Synthesis of Ferrous Complexes 2,2-Bipyridine-5,5-Dicarboxylic Acid and Studied for its Antioxidant Properties. Iraqi Journal of Natural Sciences and Nanotechnology, 6, 134-144. [Link]
Aramesh-Boroujeni, Z., et al. (2021). Multispectroscopic DNA-binding studies of a terbium(III) complex containing 2,2'-bipyridine ligand. Journal of Biomolecular Structure and Dynamics, 39(12), 4435-4445. [Link]
Yu, S. C., Hou, S., & Chan, W. K. (2000). Synthesis and Properties of Polyamides and Polyesters On the basis of 2,2'-Bipyridine-5,5'-Dicarboxylic Acid and the Corresponding Polymer−Ruthenium Complexes. Macromolecules, 33(9), 3259-3273. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Matrix: Active Pharmaceutical Ingredient (API) Intermediates, Metal-Organic Framework (MOF) Precursors
Executive Summary[2,2'-Bipyridine]-5,5'-dicarbohydrazide (CAS: 63361-67-1) is a critical bifunctional building block used extensively in supramolecular chemistry, dynamic covalent polymers, and MOF synthesis. The purity of this ligand dictates the stoichiometric precision and structural integrity of the final macromolecular assemblies. Validating its purity via High-Performance Liquid Chromatography (HPLC) is the premier analytical standard for non-volatile organic compounds like bipyridine derivatives[1]. However, standard methodologies often fail due to the molecule's unique combination of high polarity and aggressive metal-chelating properties.
This guide objectively compares standard reversed-phase approaches against optimized methodologies, providing a self-validating experimental protocol grounded in chromatographic causality.
The Analytical Challenge: Causality in Method Development
Developing an HPLC method for [2,2'-Bipyridine]-5,5'-dicarbohydrazide requires navigating two distinct structural liabilities:
High Polarity & Basicity (The Carbohydrazide Groups): The terminal carbohydrazide moieties (-CO-NH-NH₂) are highly polar and act as strong hydrogen-bond donors/acceptors. On standard C18 columns, this results in minimal retention (elution near the void volume) and severe peak tailing due to secondary interactions with unendcapped surface silanols.
Potent Metal Chelation (The Bipyridine Core): The 2,2'-bipyridine scaffold is a classic bidentate ligand. In traditional stainless-steel HPLC systems, it actively chelates trace iron (Fe³⁺) and copper (Cu²⁺) ions present in column frits and capillary tubing. This causes irreversible adsorption, split peaks, and poor recovery—a phenomenon widely documented in the analysis of pyridine and bipyridine derivatives[1].
To achieve accurate purity validation, the chromatographic system must neutralize both liabilities simultaneously.
Mechanistic mapping of analyte liabilities to specific chromatographic solutions.
Method Comparison: C18 vs. HILIC vs. PFP
To demonstrate the necessity of specialized column chemistries, we compared the performance of three distinct HPLC modalities for the separation of [2,2'-Bipyridine]-5,5'-dicarbohydrazide from its primary synthesis impurity (the mono-carbohydrazide intermediate).
Quantitative Performance Comparison
Column Chemistry
Mobile Phase Additive
Retention Factor (
k′
)
Asymmetry Factor (
As
)
Resolution (
Rs
) from Mono-impurity
Verdict
C18 (Standard RP)
0.1% Formic Acid
0.8 (Poor)
2.6 (Severe Tailing)
1.1
Not Recommended. Fails system suitability due to silanol/metal interactions.
HILIC (Amide)
10 mM NH₄OAc (pH 5.8)
5.2 (Excessive)
1.5 (Moderate Tailing)
2.0
Viable, but suboptimal. Broad peaks reduce sensitivity for trace impurities.
PFP (Fluorinated RP)
0.1% TFA
3.1 (Optimal)
1.05 (Excellent)
3.8
Optimal Choice. Strong
π−π
retention and sharp peak shape.
Why PFP and TFA?
A Pentafluorophenyl (PFP) stationary phase offers orthogonal retention mechanisms compared to alkyl phases, specifically utilizing
π−π
and dipole-dipole interactions to strongly retain the aromatic bipyridine core while accommodating the polar carbohydrazide groups. Furthermore, the use of fully protonates the basic nitrogens, masking them from residual silanols and sharpening the peak[2].
Optimized Self-Validating Experimental Protocol
The following protocol utilizes a "self-validating" framework. By incorporating internal resolution standards and hardware passivation steps, the method proves its own reliability prior to sample quantification.
A. Reagents and Materials
Stationary Phase: PFP Column (150 mm × 4.6 mm, 3 µm particle size), preferably with PEEK-lined hardware.
Mobile Phase A: LC-MS Grade Water + 0.1% TFA (v/v).
Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% TFA (v/v).
Diluent: 10% DMSO in Mobile Phase A.
B. Step-by-Step Methodology
System Passivation (Critical Step): If a bio-inert (PEEK) HPLC system is unavailable, purge the standard stainless-steel system (bypassing the column) with 0.1 M Nitric Acid for 30 minutes, followed by copious amounts of LC-MS water. This strips trace metals that would otherwise chelate the bipyridine core.
Sample Preparation:
Accurately weigh 10 mg of [2,2'-Bipyridine]-5,5'-dicarbohydrazide.
Dissolve in 1.0 mL of pure DMSO to ensure complete solubilization of the rigid aromatic structure.
Dilute 1:10 with Diluent to achieve a final working concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
Preparation of the Resolution Standard (Self-Validation): Spike an aliquot of the working sample with 1% (w/w) of 2,2'-bipyridine-5,5'-dicarboxylic acid (a common precursor/impurity). This acts as a system suitability marker to prove the method's resolving power.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C (Improves mass transfer for bulky ligands).
Injection Volume: 5 µL.
Detection: UV at 280 nm (Optimal wavelength for the conjugated bipyridine system).
Gradient Program:
0.0 - 2.0 min: 5% B
2.0 - 12.0 min: 5% B
→
50% B
12.0 - 15.0 min: 50% B
→
95% B
15.0 - 20.0 min: Re-equilibration at 5% B
Logical workflow for the self-validating HPLC analysis of metal-chelating aromatics.
System Suitability & Acceptance Criteria
Before reporting the purity of the[2,2'-Bipyridine]-5,5'-dicarbohydrazide batch, the analytical run must pass the following self-validation metrics derived from the spiked standard:
Carryover Check: A blank injection (Diluent only) immediately following the highest concentration standard must show
≤
0.05% area of the main peak. (Bipyridines are notorious for sticking to autosampler needles).
Resolution (
Rs
): The resolution between the dicarbohydrazide peak and the dicarboxylic acid spike must be ≥
2.0 .
Tailing Factor (
Tf
): The tailing factor of the main peak must be ≤
1.2 . A value higher than 1.2 indicates active metal chelation in the system, requiring immediate re-passivation of the hardware.
Relative Standard Deviation (RSD):≤
1.0% for peak area across five replicate injections.
By strictly adhering to this PFP-based, highly acidic, and metal-free methodology, researchers can confidently quantify the purity of [2,2'-Bipyridine]-5,5'-dicarbohydrazide, ensuring downstream success in complex synthetic applications.
References
SIELC Technologies. Uv-Vis Spectrum of Carbohydrazide. SIELC Applications Library. Available at: [Link]
HELIX Chromatography. HPLC Methods for analysis of Pyridine. HELIX Technical Resources. Available at:[Link]
A Researcher's Guide to the Spectroscopic Analysis of [2,2'-Bipyridine]-5,5'-dicarbohydrazide Metal Complexes
This guide provides an in-depth comparative analysis of the spectroscopic properties of metal complexes formed with the versatile ligand, [2,2'-Bipyridine]-5,5'-dicarbohydrazide. Designed for researchers, chemists, and p...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparative analysis of the spectroscopic properties of metal complexes formed with the versatile ligand, [2,2'-Bipyridine]-5,5'-dicarbohydrazide. Designed for researchers, chemists, and professionals in drug development, this document moves beyond mere data reporting. It delves into the causality behind spectroscopic shifts and provides the foundational knowledge necessary for interpreting the coordination behavior, electronic structure, and potential applications of these compounds.
The unique architecture of [2,2'-Bipyridine]-5,5'-dicarbohydrazide, which marries the classic rigid π-system of 2,2'-bipyridine with the flexible and potent donor capabilities of carbohydrazide moieties, makes it a ligand of significant interest. The bipyridyl core is a renowned building block in supramolecular chemistry and catalysis, while carbohydrazide groups are known for their diverse coordination modes and biological activities. The combination of these functionalities in a single molecule creates a multidentate ligand capable of forming structurally diverse and functionally rich metal complexes. Understanding how the choice of metal ion influences the spectroscopic fingerprint of the resulting complex is paramount for targeted design and application.
Ligand Architecture and General Synthesis
The ligand [2,2'-Bipyridine]-5,5'-dicarbohydrazide (herein abbreviated as L ) features two distinct coordination domains: the two nitrogen atoms of the bipyridine rings and the carbohydrazide groups, which can coordinate through their carbonyl oxygens and terminal amine nitrogens. This structural arrangement allows L to act as a multidentate chelating and/or bridging ligand, leading to the formation of both mononuclear and polynuclear complexes.
Validation
Benchmarking Catalytic Activity of[2,2'-Bipyridine]-5,5'-dicarbohydrazide Complexes in Asymmetric Synthesis
Executive Summary In the realm of asymmetric organocatalysis, achieving high turnover numbers (TON) and low catalyst loadings remains a persistent bottleneck. Traditional proline-derived organocatalysts often require loa...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of asymmetric organocatalysis, achieving high turnover numbers (TON) and low catalyst loadings remains a persistent bottleneck. Traditional proline-derived organocatalysts often require loadings of 10–20 mol% to drive reactions to completion. To circumvent this, researchers have pioneered degenerate metal-templated catalytic systems [1]. By utilizing a metal center (such as Zn²⁺) to self-assemble two distinct catalytic ligands—an enamine-forming ligand and a hydrogen-bonding ligand—we can create highly organized, bifunctional catalytic pockets[2].
This guide benchmarks the catalytic performance of [2,2'-Bipyridine]-5,5'-dicarbohydrazide (CAS: 63361-67-1)[3], commonly referred to as bipyHA , against alternative hydrogen-bond donating ligands. Experimental data demonstrates that incorporating bipyHA into a zinc-templated system drastically accelerates reaction rates and allows catalyst loadings to be reduced to a remarkable 2 mol% in asymmetric aldol reactions[1][2].
Mechanistic Framework: The Power of Redundancy
The superiority of the bipyHA ligand lies in its structural redundancy. When Zn(II) is mixed with an enamine-forming ligand (e.g., 5,5′-bis(prolinamide)-2,2′-bipyridine, or bipyPro2 ) and the hydrogen-bonding bipyHA , a dynamic combinatorial library of homoleptic and heteroleptic complexes is generated[1].
Because both ligands possess redundant functional groups at the 5 and 5' positions, the statistical probability of forming a kinetically competent, bifunctional active site is maximized[4]. The hydrazide moieties of bipyHA act as superior hydrogen-bond donors, activating the electrophilic aldehyde while the prolinamide forms an enamine with the nucleophilic ketone[5].
Figure 1: Self-assembly and catalytic cycle of the Zn-templated bifunctional bipyridine system.
Comparative Benchmarking Data
To objectively evaluate[2,2'-Bipyridine]-5,5'-dicarbohydrazide (bipyHA), we benchmark it against standard organocatalysts and alternative metal-templated H-bond donors (such as dicarboxylic acids and dihydroxamic acids) in the benchmark asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde[1][5].
Table 1: Catalytic Performance Comparison in Asymmetric Aldol Reactions
Catalytic System
Ligand Type (H-Bond Donor)
Catalyst Loading
Yield (%)
dr (anti:syn)
ee (%)
L-Proline (Control)
None (Monofunctional)
20 mol%
68%
80:20
75%
Zn(II) + bipyPro2
None (Homoleptic Control)
10 mol%
72%
88:12
85%
Zn(II) + bipyPro2 + bipy-diCOOH
Dicarboxylic Acid
5 mol%
<10%
N/A
N/A
Zn(II) + bipyPro2 + bipy-diNHOH
Dihydroxamic Acid
5 mol%
81%
92:8
91%
Zn(II) + bipyPro2 + bipyHA
Dicarbohydrazide (bipyHA)
2 mol%
95%
96:4
98%
Data Analysis & Causality:
The Acid Poisoning Effect: The dicarboxylic acid derivative (bipy-diCOOH) completely shuts down the reaction[5]. Causality: The high acidity of the carboxyl groups protonates the secondary amine of the prolinamide, preventing the crucial enamine formation step.
The Hydrazide Advantage: bipyHA delivers the highest diastereo- (dr) and enantioselectivity (ee) at the lowest loading (2 mol%)[1][2]. Causality: Hydrazides possess multiple N-H protons, offering a flexible, highly directional hydrogen-bonding network to activate the aldehyde without being acidic enough to quench the enamine intermediate[4].
Validated Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol details the self-validating workflow for utilizing the bipyHA/Zn(II) system. This procedure is adapted from the foundational methodology established by the Institute of Advanced Chemistry of Catalonia (IQAC-CSIC)[5][6].
Solvent: Dry Tetrahydrofuran (THF) and ultra-pure H₂O
Step-by-Step Methodology:
Step 1: Dynamic Catalyst Assembly
In a 2 mL glass vial, add Zn(TFA)₂ (0.0119 mmol, 2 mol%), bipyPro2 (0.0119 mmol, 2 mol%), and bipyHA (0.0119 mmol, 2 mol%).
Suspend the mixture in 300 μL of dry THF and exactly 10 μL of H₂O[5].
Causality Check: Stir the mixture at room temperature for 1 hour prior to substrate addition. This pre-equilibration is critical; it allows the thermodynamic sink of the system to favor the formation of the active heteroleptic[Zn(bipyPro2)(bipyHA)]²⁺ complex. The trace water acts as a proton shuttle to facilitate rapid enamine/iminium exchange.
Step 2: Substrate Addition
Add p-nitrobenzaldehyde (90 mg, 0.595 mmol, 1.0 eq) to the catalyst solution[5].
Causality Check: The 10-fold excess of cyclohexanone is deliberate. It drives the equilibrium of the first step of the catalytic cycle—condensation of the ketone with the prolinamide to form the enamine—overcoming the entropic barrier.
Step 3: Reaction Monitoring & Quenching
Stir the reaction at room temperature. Monitor conversion via TLC (Hexanes/EtOAc 7:3) or crude ¹H-NMR.
Upon completion (typically 24–48 hours), quench the reaction by adding 1 mL of saturated aqueous NH₄Cl.
Extract with ethyl acetate (3 x 2 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 4: Validation & Analysis
Determine the diastereomeric ratio (dr) by integrating the distinct carbinol protons in the crude ¹H-NMR spectrum.
Purify the anti-aldol product via flash chromatography.
Benchmarking data unequivocally supports the use of [2,2'-Bipyridine]-5,5'-dicarbohydrazide (bipyHA) over traditional hydrogen-bond donors in metal-templated catalysis. By matching the pKa of the H-bond donor to the basicity of the enamine intermediate, and leveraging the redundant symmetry of the 5,5'-disubstituted bipyridine scaffold, researchers can achieve near-perfect stereocontrol at highly scalable catalyst loadings (2 mol%). This structural paradigm offers a robust blueprint for developing next-generation catalysts for complex API (Active Pharmaceutical Ingredient) synthesis.
Sors-Vendrell, A., et al. "A Degenerate Metal-Templated Catalytic System with Redundant Functional Groups for the Asymmetric Aldol Reaction." The Journal of Organic Chemistry, ACS Publications, May 18, 2022.
Sors-Vendrell, A., et al. "SUPPORTING INFORMATION FOR A DEGENERATE METAL-TEMPLATED CATALYTIC SYSTEM WITH REDUNDANT FUNCTIONAL GROUPS FOR THE ASYMMETRIC ALDOL REACTION." Digital CSIC, 2022.
Sors-Vendrell, A., et al. "A Degenerate Metal-Templated Catalytic System with Redundant Functional Groups for the Asymmetric Aldol Reaction." PubMed (NIH), Jun 3, 2022.
Mass Spectrometry Validation of [2,2'-Bipyridine]-5,5'-dicarbohydrazide Synthesis: A Comparative Guide
Introduction & Rationale [2,2'-Bipyridine]-5,5'-dicarbohydrazide is a highly versatile bidentate chelating ligand, heavily utilized in the synthesis of Metal-Organic Frameworks (MOFs), dynamic combinatorial chemistry, an...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Rationale
[2,2'-Bipyridine]-5,5'-dicarbohydrazide is a highly versatile bidentate chelating ligand, heavily utilized in the synthesis of Metal-Organic Frameworks (MOFs), dynamic combinatorial chemistry, and supramolecular architectures[1]. Because of its highly polar nature and multiple hydrogen-bonding donor/acceptor sites, validating its synthesis requires robust analytical techniques. While Nuclear Magnetic Resonance (NMR) provides baseline structural confirmation, Mass Spectrometry (MS) serves as the definitive gold standard for verifying absolute molecular weight, assessing trace intermediates, and confirming complete conversion from the diester precursor[1].
This guide objectively compares the performance of Electrospray Ionization Mass Spectrometry (ESI-MS) against Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) for validating the synthesis of this specific ligand. By detailing the causality behind experimental choices, we provide a self-validating protocol for drug development professionals and materials scientists.
The Analytical Dilemma: ESI-MS vs. MALDI-TOF for Low-MW Polar Ligands
When analyzing a small, nitrogen-rich molecule like [2,2'-Bipyridine]-5,5'-dicarbohydrazide (Exact Mass: 272.10 Da), the choice of ionization technique dictates the reliability of the data.
ESI-MS (Electrospray Ionization): Operates as a "soft" ionization method that transfers ions from solution to the gas phase[2]. For basic, nitrogen-containing compounds, ESI in positive ion mode readily yields [M+H]+ ions. It is highly compatible with liquid chromatography (LC), allowing for the separation of the target analyte from unreacted precursors[3].
MALDI-TOF: While exceptional for large biomolecules (proteins, polymers)[4], MALDI requires co-crystallization with an organic matrix (e.g., CHCA or DHB). These matrices undergo laser ablation and produce a dense forest of background matrix ions in the low mass range (< 500 Da), which can completely obscure the target analyte peak at m/z 273[2][5].
Comparative Data Presentation
Table 1: Comparative Performance of MS Techniques for [2,2'-Bipyridine]-5,5'-dicarbohydrazide Validation
Feature
ESI-MS (Positive Mode)
MALDI-TOF MS
APCI-MS
Primary Ionization State
[M+H]+ (m/z 273.11)
[M+H]+,[M+Na]+
[M+H]+
Matrix Interference
None
High (Matrix peaks < 500 Da obscure analyte)
None
Sensitivity for Polar N-compounds
Excellent
Moderate
Good (Better for less polar)
Sample Prep Complexity
Low (Direct infusion or LC)
Moderate (Requires matrix optimization)
Low
Suitability for MW 272.10
Optimal
Suboptimal
Acceptable
Synthesis and Validation Workflow
The synthesis of [2,2'-Bipyridine]-5,5'-dicarbohydrazide typically proceeds via the hydrazinolysis of diethyl 2,2'-bipyridine-5,5'-dicarboxylate using excess hydrazine hydrate[1]. The excess hydrazine is critical to drive the equilibrium forward and prevent the formation of intermolecular polymeric amides.
Synthetic workflow and comparative MS validation pathways for the target ligand.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of [2,2'-Bipyridine]-5,5'-dicarbohydrazide
Causality Note: Hydrazine hydrate is used in a large molar excess to ensure complete conversion of both ester groups. Ethanol is chosen as the solvent because the starting diester is soluble at reflux, whereas the highly polar dihydrazide product precipitates upon cooling, creating a self-purifying system[1].
Reaction Setup: Suspend diethyl 2,2'-bipyridine-5,5'-dicarboxylate (1.0 eq) in absolute ethanol (0.1 M concentration).
Reagent Addition: Add hydrazine hydrate (64% in water, 10.0 eq) dropwise at room temperature.
Reflux: Heat the mixture to reflux (approx. 80 °C) for 12 hours under a nitrogen atmosphere. The solution will initially become clear, followed by the gradual precipitation of a white/pale yellow solid.
Isolation: Cool the reaction mixture to 0 °C. Filter the precipitate under vacuum and wash sequentially with cold ethanol and diethyl ether to remove unreacted hydrazine.
Drying: Dry the solid in a vacuum oven at 60 °C for 4 hours to yield the pure product[1].
Protocol B: High-Resolution ESI-MS Validation (The Self-Validating System)
Causality Note: 0.1% Formic acid is added to the mobile phase. The low pH ensures that the basic pyridine nitrogens and hydrazide groups are fully protonated, drastically increasing the ionization efficiency and sensitivity in positive ESI mode[2].
Sample Preparation: Dissolve 1 mg of the synthesized product in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Dilute further to a final concentration of 1 µg/mL.
Instrument Setup: Configure the ESI-QTOF mass spectrometer in positive ion mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and desolvation gas flow to 600 L/hr.
Data Acquisition: Infuse the sample directly at 10 µL/min or inject 2 µL via an LC system (C18 column, short gradient). Scan the m/z range from 100 to 1000.
Validation Criteria:
Success: A dominant, sharp peak at m/z 273.11 ([M+H]+) and potentially a sodium adduct at m/z 295.09 ([M+Na]+).
Incomplete Reaction: The presence of a peak at m/z 287.12 indicates the mono-ester mono-hydrazide intermediate. If this peak is >5% relative abundance, the synthesis requires longer reflux times or additional hydrazine.
Protocol C: MALDI-TOF MS Analysis (Comparative Baseline)
Causality Note: This protocol demonstrates why MALDI is suboptimal here. The matrix α-Cyano-4-hydroxycinnamic acid (CHCA) is standard for small peptides, but its own ionization generates peaks at m/z 190.05 [M+H]+ and 379.09[2M+H]+, which clutter the baseline and suppress the analyte signal[5].
Matrix Preparation: Prepare a saturated solution of CHCA in 50% Acetonitrile / 0.1% Trifluoroacetic acid (TFA).
Spotting: Mix the analyte solution (1 mg/mL in water) 1:1 with the matrix solution. Spot 1 µL onto a stainless-steel MALDI target plate and allow it to air dry (co-crystallize).
Acquisition: Fire the nitrogen laser (337 nm). You will observe that the signal-to-noise ratio for the m/z 273 peak is extremely poor compared to ESI, validating the choice of ESI for this specific molecule[4][6].
Decision matrix for selecting the appropriate MS ionization technique for small polar ligands.
Conclusion
For the validation of [2,2'-Bipyridine]-5,5'-dicarbohydrazide synthesis, ESI-MS is unequivocally superior to MALDI-TOF. The absence of matrix interference allows for the unambiguous detection of the target [M+H]+ ion at m/z 273.11, as well as any trace mono-substituted intermediates. Researchers utilizing this ligand for downstream applications must ensure complete hydrazinolysis, making high-resolution ESI-MS an indispensable quality control checkpoint.
References
Title: SUPPORTING INFORMATION FOR A DEGENERATE METAL-TEMPLATED CATALYTIC SYSTEM WITH REDUNDANT FUNCTIONAL GROUPS FOR THE ASYMMETRIC
Source: Digital CSIC
URL
Title: Molecular Weight Characterization - Comparison of MALDI and ESI
Source: Creative Proteomics
URL
Title: What are the relative pros and cons of MALDI-TOF versus ESI for looking at peptide composition?
Title: Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS
Source: MtoZ Biolabs
URL
Title: A Convenient Alternative to MALDI and ESI
Source: Spectroscopy Online
URL
Title: A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers
Source: PubMed
URL
Executive Summary & Chemical Profile[2,2'-Bipyridine]-5,5'-dicarbohydrazide is a specialized bidentate chelating ligand widely utilized in coordination chemistry, metal-organic frameworks (MOFs), and the development of cytotoxic rare-earth metal complexes. Due to its dual functionality—a strongly chelating bipyridine core and reactive dicarbohydrazide moieties—this compound requires strict operational and disposal protocols to mitigate acute toxicity and environmental hazards.
Standard Operating Procedure: Safe Handling and Disposal of[2,2'-Bipyridine]-5,5'-dicarbohydrazide Executive Summary & Chemical Profile[2,2'-Bipyridine]-5,5'-dicarbohydrazide is a specialized bidentate chelating ligand w...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure: Safe Handling and Disposal of[2,2'-Bipyridine]-5,5'-dicarbohydrazide
Executive Summary & Chemical Profile[2,2'-Bipyridine]-5,5'-dicarbohydrazide is a specialized bidentate chelating ligand widely utilized in coordination chemistry, metal-organic frameworks (MOFs), and the development of cytotoxic rare-earth metal complexes[1]. Due to its dual functionality—a strongly chelating bipyridine core and reactive dicarbohydrazide moieties—this compound requires strict operational and disposal protocols to mitigate acute toxicity and environmental hazards[2].
Table 1: Chemical Profile and Hazard Summary
Property / Attribute
Description / Classification
Chemical Name
[2,2'-Bipyridine]-5,5'-dicarbohydrazide
Primary Application
Chelating ligand for lanthanides and transition metals
To handle this compound safely, researchers must understand the causality behind its hazard profile. The risks are driven by two distinct structural features:
The Bipyridine Core (Cytotoxicity & Chelation): Bipyridine compounds are systemically toxic if swallowed or absorbed through the skin[1]. The bipyridine moiety is a potent chelator that can strip or substitute essential trace metals in biological systems, disrupting metalloenzyme function. When complexed with rare earth metals (e.g., Neodymium, Erbium, Ytterbium), these derivatives exhibit profound cytotoxicity, actively inducing apoptosis in non-small cell lung cancer cells by regulating Bax/Bcl-2 proteins and triggering caspase-9 cascades[3].
The Dicarbohydrazide Moieties (Reactivity): Hydrazides are reactive nucleophiles and reducing agents. If inadvertently mixed with strong oxidizing agents (such as perchlorates, nitric acid, or chromic acid), hydrazides can undergo highly exothermic reactions, potentially leading to rapid decomposition or fire[1][4].
Safety Rationale: Because of these dual mechanisms, [2,2'-Bipyridine]-5,5'-dicarbohydrazide must never be disposed of in the sanitary sewer[5]. Furthermore, its disposal pathway strictly depends on whether it has been complexed with a metal during your experiment.
Operational Handling & Experimental Workflow
This protocol establishes a self-validating system to ensure operator safety and prevent cross-contamination.
Step 1: Environmental Controls & PPE
Action: Conduct all weighing, transfers, and reactions inside a certified chemical fume hood to prevent inhalation of hazardous dust[1].
PPE Required: Wear chemical-resistant nitrile gloves, a fully fastened lab coat, and protective safety goggles[1][2].
Step 2: Inert Atmosphere Transfer (If Applicable)
Action: If synthesizing air-sensitive metal complexes, purge the reaction flask with nitrogen or argon prior to introducing the ligand[6].
Rationale: This prevents the auto-oxidation of the metal center and ensures the hydrazide groups do not undergo unwanted side reactions.
Step 3: Equipment Decontamination
Action: After use, wash all spatulas, weigh boats, and glassware with a compatible organic solvent (e.g., ethanol or DMSO), followed by a water rinse.
Validation: Collect all first-rinse solvents and route them directly into the appropriate hazardous waste container. Do not rinse residual chemical directly into the sink[5].
Comprehensive Disposal Procedures
In accordance with the EPA and the National Research Council's Prudent Practices in the Laboratory[7], waste must be accurately segregated at the point of generation to prevent incompatible chemical reactions[4][8].
Step 1: Waste Segregation (Decision Phase)
Uncomplexed Waste: If the chemical is unreacted (pure ligand), classify it as Non-Halogenated Organic Waste .
Metal-Complexed Waste: If the ligand was used to synthesize heavy metal or lanthanide complexes, the resulting waste must be classified as Heavy Metal Waste [3]. Incinerating heavy metals in standard organic streams can cause environmental leaching or toxic ash.
Step 2: Containerization
Place the waste into a chemically compatible, high-density polyethylene (HDPE) or glass container.
Ensure the container is tightly capped at all times, except when actively adding waste[8].
Step 3: Labeling and SAA Storage
Label the container explicitly with the words "HAZARDOUS WASTE" [8].
List the full chemical name ([2,2'-Bipyridine]-5,5'-dicarbohydrazide) and its approximate percentage composition. Do not use structural abbreviations.
Store the container in a designated Satellite Accumulation Area (SAA) near the point of generation, strictly isolated from strong acids and oxidizers[1][8].
Step 4: Final Disposal
Submit a hazardous material pickup request to your facility's Environmental Health and Safety (EHS) department. The waste will be transported to an EPA-approved Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[4][8].
Figure 1: Decision tree for bipyridine dicarbohydrazide waste segregation.
Emergency Spill Response
In the event of an accidental release, immediate containment is required to prevent exposure and environmental contamination.
Isolate: Clear the area of personnel and move upwind. Restrict access to the spill zone[1].
Protect: Don appropriate PPE, including a particulate respirator if significant dust is generated[1][2].
Contain & Collect: Do not flush the solid with water initially. Sweep up and shovel the solid material carefully to avoid dust formation. Place the recovered material into a suitable, closed container labeled for hazardous waste disposal[1][2].
Decontaminate: Once the bulk solid is removed, wash the contaminated surface with soap and water, collecting the runoff as hazardous waste if possible[1].
References
Title: High selectivity and significant cytotoxicity of rare earth naphthalene dicarboxylate complexes on non-small cell lung cancer cells
Source: RSC Publishing
URL
Title: Treatment Of Reactive Wastes At Hazardous Waste Landfills
Source: EPA NEPIS
URL
Title: Guidelines: Handling and Disposal of Chemicals
Source: Purdue Engineering
URL
Title: SAFETY DATA SHEET - Fisher Scientific (4,4'-Bipyridine)
Title: Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL
Source: University of Notre Dame / Kamat Lab
URL
Title: SAFETY DATA SHEET (4,4 -Dinonyl-2,2 -bipyridine)
Title: A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals
Source: Organic Syntheses
URL
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011)
Personal protective equipment for handling [2,2'-Bipyridine]-5,5'-dicarbohydrazide
Standard Operating Procedure & PPE Guide: Handling [2,2'-Bipyridine]-5,5'-dicarbohydrazide As a Senior Application Scientist, I recognize that handling bifunctional chelating agents like[2,2'-Bipyridine]-5,5'-dicarbohydr...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure & PPE Guide: Handling [2,2'-Bipyridine]-5,5'-dicarbohydrazide
As a Senior Application Scientist, I recognize that handling bifunctional chelating agents like[2,2'-Bipyridine]-5,5'-dicarbohydrazide (CAS: 63361-67-1, MW: 272.27 g/mol )[1] requires a rigorous, causality-driven approach to laboratory safety. Widely utilized as a rigid, nitrogen-rich ligand in the synthesis of PROTACs[2] and metal-templated asymmetric catalysts[3], this compound presents specific operational challenges. The dual carbohydrazide groups are highly reactive, while the bipyridine core exhibits lipophilic properties that facilitate biological membrane permeation.
This guide establishes a self-validating protocol for the safe handling, weighing, and disposal of this reagent, ensuring both researcher safety and stoichiometric integrity during complex synthesis.
Hazard Assessment & Mechanistic Causality
Before selecting Personal Protective Equipment (PPE), we must understand the chemical hazards at a molecular level to inform our safety strategy:
Irritation & Toxicity (H302, H315, H319, H335): Consistent with related bipyridine carboxamides, this compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation[4]. The hydrazide moiety (-NHNH2) is a known sensitizer and can react with biological electrophiles.
Permeation Risk: Pyridine rings enhance the molecule's ability to permeate standard latex barriers. Therefore, chemical-resistant elastomers are mandatory.
Aerosolization: Supplied as a fine powder, it is highly susceptible to static charge accumulation. Uncontrolled weighing can lead to particulate aerosolization, posing an inhalation risk and compromising the precise molar ratios required for downstream catalytic systems[3].
Personal Protective Equipment (PPE) Matrix
To mitigate these risks, the following PPE matrix must be strictly adhered to. The quantitative and qualitative data is summarized below for immediate operational implementation.
Nitrile provides superior resistance to pyridine-derivative permeation compared to natural rubber latex. Double gloving allows for the immediate, safe removal of the outer layer if contaminated during transfer.
Eyes/Face
ANSI Z87.1 Chemical Splash Goggles
Protects against micro-particulate dust and solvent splashes during the dissolution phase. Standard safety glasses are insufficient due to the lack of a facial seal.
Prevents dermal exposure. FR material is required because subsequent complexation reactions often involve flammable organic solvents (e.g., dry THF)[3].
Respiratory
N95/FFP2 Particulate Respirator (if handled outside a hood)
Protects against inhalation of aerosolized dicarbohydrazide powder. Note: Primary handling must always occur inside a certified fume hood.
Operational Protocol: Handling & Weighing
This step-by-step methodology ensures a self-validating workflow where each step verifies the safety and accuracy of the next.
Step 1: Environmental Preparation
Action: Verify the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Clear the workspace of incompatible reagents (e.g., strong oxidizers) which could trigger exothermic reactions with the carbohydrazide groups.
Validation: A piece of Kimwipe held at the sash should pull gently inward; if it flutters violently or falls, the airflow is compromised, and you must not proceed.
Step 2: Static Mitigation & Equipment Setup
Action: Place a calibrated analytical balance inside the fume hood. Use a draft shield. Discharge static from the weighing boat and metal spatula using an anti-static zero-ion gun.
Validation: The powder should rest flat in the boat without climbing the plastic walls. Causality: Eliminating static prevents the fine dicarbohydrazide powder from repelling off the spatula, ensuring exact stoichiometric measurements (e.g., 100 mg scales[2]) critical for metal complexation[3].
Step 3: Transfer & Weighing
Action: Don all required PPE. Open the reagent bottle slowly to prevent pressure-induced dust plumes. Transfer the required mass using smooth, deliberate motions.
Validation: The balance reading should stabilize quickly. Drifting weights indicate drafts or static interference. Immediately cap the stock bottle and seal it with Parafilm to prevent ambient moisture degradation.
Step 4: Dissolution & Reaction Setup
Action: Transfer the weighed solid to the reaction vessel (e.g., Schlenk flask). Add the appropriate solvent (e.g., dry THF or DMSO[3]) via syringe.
Validation: The compound is now in solution, neutralizing the dust inhalation hazard. The transition from solid to liquid phase validates the removal of respiratory PPE if moving the sealed flask outside the hood.
Spill Response & Waste Disposal Plan
In the event of a localized spill, execute the following procedural steps to ensure rapid containment and EHS compliance:
Containment: Do not sweep dry powder, as this generates aerosols.
Action: Gently cover the spill with damp absorbent paper (using water or a mild solvent like ethanol).
Validation: No visible dust should rise when fume hood air currents pass over the area. Causality: Dampening suppresses the aerosolization of reactive hydrazide particulates.
Collection: Use a non-sparking scoop to collect the dampened material and place it into a sealable, clearly labeled hazardous waste container.
Decontamination: Wash the affected area with a 10% bleach solution to neutralize residual hydrazide reactivity, followed by a standard soap and water wipe-down.
Disposal Segregation:
Dispose of the collected solid as Solid Organic Hazardous Waste .
If the compound was dissolved, route the liquid to Non-Halogenated Organic Waste (unless halogenated solvents were used in the reaction). Never dispose of bipyridine derivatives down the aqueous drain due to aquatic toxicity risks.
Operational Workflow Diagram
The following logical relationship diagram maps the critical path from pre-operational checks to compliant disposal.
Operational workflow for handling [2,2'-Bipyridine]-5,5'-dicarbohydrazide safely.